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  • Product: 5-Chloro-2-formamidopent-4-enoic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3)

Executive Summary: The Pivot Point of AV-101 Synthesis 5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3) represents a specialized, high-value intermediate in the chemo-enzymatic and total synthesis of 4-Chlorokynu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot Point of AV-101 Synthesis

5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3) represents a specialized, high-value intermediate in the chemo-enzymatic and total synthesis of 4-Chlorokynurenine (4-Cl-KYN) , also known as AV-101 .

As the pharmaceutical industry shifts towards glutamate receptor modulation for treating Major Depressive Disorder (MDD) and neuropathic pain, AV-101 has emerged as a leading orally active prodrug. Upon crossing the blood-brain barrier, it is metabolized into 7-chlorokynurenic acid (7-Cl-KYNA) , a potent and selective antagonist of the glycine co-agonist site of the NMDA receptor.[1][2]

This guide details the physicochemical properties, synthetic utility, and handling protocols for CAS 1704433-45-3, positioning it not merely as a catalog chemical, but as the structural "chiral anchor" that defines the stereochemistry and halogenation pattern of the final neuroprotective drug.

Chemical Profile & Characterization[4]

This compound is a functionalized vinyl chloride amino acid derivative . Its structure combines a protected amine (formamide), a carboxylic acid, and a terminal vinyl chloride moiety. This unique architecture makes it a versatile "masked" synthon for constructing complex tryptophan and kynurenine analogs.

Physicochemical Data Table
PropertyValue / Description
CAS Number 1704433-45-3
IUPAC Name 5-Chloro-2-formamido-4-pentenoic acid
Molecular Formula C₆H₈ClNO₃
Molecular Weight 177.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (acidic pH)
pKa (Predicted) Carboxyl: ~3.8 | Amide NH: ~15.0
Stereochemistry Typically isolated as the (S)-enantiomer for L-4-Cl-KYN synthesis
Stability Moisture sensitive; Store at -20°C under inert atmosphere (Ar/N₂)
Structural Significance

The vinyl chloride motif at the C4-C5 position is the critical feature. In palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura type), this moiety serves as the electrophile, allowing the attachment of aryl groups while retaining the olefin geometry. The N-formyl group mimics the natural metabolite N-formylkynurenine, acting as both a protecting group and a pathway-compliant moiety that can be enzymatically processed or chemically hydrolyzed.

Synthetic Utility: The Route to AV-101

The primary application of CAS 1704433-45-3 is in the scalable manufacture of L-4-chlorokynurenine. Unlike traditional tryptophan degradation which yields mixed isomers, using this functionalized intermediate allows for enantiospecific construction .

Pathway Visualization

The following diagram illustrates the role of CAS 1704433-45-3 in the synthesis and metabolic activation of AV-101.

AV101_Pathway Precursor Allylglycine / Glutamate Precursor CAS_Compound CAS 1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid) Precursor->CAS_Compound Chlorination & Formylation Coupling Pd-Catalyzed Cross-Coupling CAS_Compound->Coupling Vinyl Chloride Activation Intermed Aryl-Amino Acid Intermediate Coupling->Intermed AV101 AV-101 (4-Chlorokynurenine) Intermed->AV101 Oxidative Cleavage/Hydrolysis BBB Blood-Brain Barrier (LAT1) AV101->BBB Systemic Admin Metabolite 7-Chlorokynurenic Acid (7-Cl-KYNA) BBB->Metabolite KAT II Enzyme (Astrocytes) Target NMDA Receptor (Glycine Site Antagonist) Metabolite->Target Inhibition

Caption: The synthetic and metabolic trajectory of CAS 1704433-45-3, from chemical precursor to active neuroprotective agent.

Experimental Protocol: Utilization in Synthesis

Context: This protocol describes the utilization of 5-Chloro-2-formamidopent-4-enoic acid as a coupling partner to generate a kynurenine precursor. This is a generalized procedure derived from patent literature regarding 4-chlorokynurenine synthesis.

Reagents Required
  • Substrate: 5-Chloro-2-formamidopent-4-enoic acid (1.0 eq)

  • Coupling Partner: 2-Amino-4-chlorophenylboronic acid (protected) (1.1 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Triphenylphosphine (10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation of Active Catalyst: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and Triphenylphosphine in anhydrous 1,4-dioxane. Stir under Argon at room temperature for 30 minutes until the complex forms (solution turns yellow/orange).

  • Substrate Addition: Add CAS 1704433-45-3 (The Vinyl Chloride) and the aryl boronic acid partner to the reaction vessel. Ensure the system is degassed to prevent homocoupling or oxidation.

  • Initiation: Add the degassed water containing dissolved K₂CO₃. Heat the reaction mixture to 85°C with vigorous stirring. Monitor via LC-MS for the consumption of the vinyl chloride starting material (typically 4–6 hours).

    • Technical Insight: The vinyl chloride is less reactive than a vinyl bromide; ensuring strictly anaerobic conditions and sufficient heat is crucial for the oxidative addition step of the Palladium cycle.

  • Work-up & Isolation: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Acidify the filtrate to pH 3.0 with 1N HCl. Extract with Ethyl Acetate (3x).

    • Checkpoint: The product at this stage is the N-formyl protected intermediate.

  • Deprotection (Formyl Removal): Dissolve the crude intermediate in Methanol/HCl (2M). Reflux for 1 hour. This creates the free amine hydrochloride salt. Alternatively, use Kynurenine Formamidase (enzymatic route) for mild deprotection if preserving sensitive stereocenters.

Mechanism of Action: The "Glycine Site" Strategy

Understanding why CAS 1704433-45-3 is valuable requires understanding the pharmacology of the final product, AV-101.

Standard NMDA antagonists (like Ketamine) block the ion channel pore, often causing psychotomimetic side effects (hallucinations). AV-101's active metabolite, 7-Cl-KYNA , targets the Glycine Binding Site (GlyB) on the NR1 subunit of the NMDA receptor.

  • Competitive Antagonism: It competes with Glycine/D-Serine.

  • Safety Profile: It does not block the channel completely, preserving basal glutamatergic transmission. This results in antidepressant and anti-nociceptive effects without the ketamine-like side effects.[3]

Molecular Interaction Diagram

MOA NMDAR NMDA Receptor Complex GluN1 Subunit (Glycine Site) GluN2 Subunit (Glutamate Site) Effect Modulation of Ca2+ Influx (Neuroprotection / Antidepressant) NMDAR->Effect Glycine Glycine / D-Serine (Endogenous Agonist) Glycine->NMDAR Blocked Drug 7-Cl-KYNA (Active Metabolite) Drug->NMDAR Competitive Binding

Caption: Competitive inhibition at the GluN1 subunit by the AV-101 metabolite.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

  • Self-Validation: Before use in synthesis, verify purity via ¹H-NMR. The vinyl proton signal (approx 5.8–6.2 ppm) and the formyl proton (approx 8.0–8.2 ppm) are diagnostic.

References

  • VistaGen Therapeutics. (2022).[4] Synthesis of 4-chlorokynurenines and intermediates.[5][6][4] U.S. Patent No.[7] 11,427,530.[4] Washington, DC: U.S. Patent and Trademark Office.

  • Zanos, P., et al. (2015). "The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition."[3] Journal of Pharmacology and Experimental Therapeutics, 355(1), 76-85.

  • Yakushev, S., et al. (2019).[5] "Biosynthesis of L-4-Chlorokynurenine, an Antidepressant Prodrug and a Non-Proteinogenic Amino Acid Found in Lipopeptide Antibiotics."[5][6] Angewandte Chemie International Edition, 58(25), 8394-8399.[5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Chlorokynurenine.

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Structure and Synthesis of N-formyl-5-chloroallylglycine

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive theoretical framework for the novel, non-proteinogenic amino acid derivative, N-formyl-5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the novel, non-proteinogenic amino acid derivative, N-formyl-5-chloroallylglycine. As no prior art exists for this specific molecule in the current scientific literature, this document serves as a foundational resource, outlining its proposed chemical structure, predicted physicochemical properties, plausible synthetic pathways, and potential biological applications based on established chemical principles and analogous compounds.

Deconstruction of Nomenclature and Proposed Chemical Structure

The systematic name N-formyl-5-chloroallylglycine delineates a molecule with three principal components: a glycine backbone, an N-terminal formyl group, and a Cα-substituted "5-chloroallyl" side chain.

  • Glycine Core : The foundational scaffold is glycine, the simplest proteinogenic amino acid, providing the characteristic amine and carboxylic acid functional groups.

  • N-Formyl Group : The nitrogen of the α-amino group is acylated with a formyl (-CHO) moiety. N-formylation is a biologically significant modification, with N-formylglycine being a known post-translationally modified residue in certain enzymes.[1][2][3]

  • 5-Chloroallyl Side Chain : The nomenclature "allylglycine" typically refers to 2-amino-pent-4-enoic acid. The "5-chloro" prefix indicates a chlorine atom at the terminal carbon of this five-carbon side chain. Therefore, the most chemically consistent interpretation is a 2-amino-5-chloropent-4-enoic acid structure.

Based on this analysis, the proposed structure for N-formyl-5-chloroallylglycine is detailed below.

cluster_stage1 Stage 1: Synthesis of 5-chloroallylglycine cluster_stage2 Stage 2: N-formylation start Ethyl Glyoxylate + Ethyl Carbamate step1 In situ generation of α-chloroglycine intermediate start->step1 AcCl step2 Nucleophilic substitution with (3-chloro-1-propenyl)magnesium bromide step1->step2 step3 Acid or Base Hydrolysis step2->step3 product1 5-chloroallylglycine step3->product1 step4 Formylation Reaction product1->step4 product2 N-formyl-5-chloroallylglycine step4->product2

Sources

Foundational

5-Chloro-2-formamidopent-4-enoic acid molecular weight and formula

The following technical guide is structured as a high-level product monograph and process development whitepaper. It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level product monograph and process development whitepaper. It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in the synthesis of non-proteinogenic amino acids.

Physicochemical Profiling, Synthetic Utility, and Analytical Standards

Part 1: Executive Summary & Core Identity

5-Chloro-2-formamidopent-4-enoic acid is a specialized synthetic intermediate used primarily in the development of halogenated non-proteinogenic amino acids. It serves as the stable


-formyl protected precursor to 2-amino-5-chloropent-4-enoic acid , a naturally occurring antibiotic isolated from Amanita mushroom species (e.g., Amanita castanopsidis).

In drug discovery, this scaffold acts as a potential mechanism-based inhibitor (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes, leveraging the electrophilic reactivity of the chlorovinyl moiety.

Core Physicochemical Data

The following data establishes the baseline identity for Certificate of Analysis (CoA) generation.

PropertySpecificationNotes
IUPAC Name 5-Chloro-2-formamidopent-4-enoic acidAlso known as

-Formyl-5-chloroallylglycine
CAS Registry Number 1704433-45-3 Confirmed specific identifier
Molecular Formula C₆H₈ClNO₃
Molecular Weight 177.59 g/mol Monoisotopic Mass: 177.019 g/mol
Physical State Solid / PowderTypically off-white to pale yellow
Solubility Profile DMSO, Methanol, EthanolSparingly soluble in water; insoluble in hexanes
Stereochemistry Racemic (typically)Can be resolved to (

) or (

) via enzymatic deprotection

Part 2: Synthetic Architecture & Process Logic

The synthesis of 5-chloro-2-formamidopent-4-enoic acid typically employs the Isocyanoacetate Route . This method is preferred over the Schöllkopf bis-lactim ether method for large-scale preparation due to atom economy and the direct generation of the


-formyl protected species, which prevents premature cyclization or polymerization of the free amine.
Critical Process Parameters (CPP)
  • Alkylation Selectivity: The reaction relies on the selective

    
     displacement of the allylic chloride in 1,3-dichloropropene without disturbing the vinyl chloride.
    
  • Isomer Control: Commercial 1,3-dichloropropene is often an

    
     mixture. The geometry of the double bond is generally retained, necessitating HPLC separation if a pure isomer is required.
    
Detailed Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (


 or Ar).

Step 1: Enolate Formation

  • Reagents: Ethyl isocyanoacetate (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (1.1 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure: Cool the solution to 0°C. Add the base dropwise to generate the

    
    -isocyano carbanion.
    

Step 2: Alkylation

  • Reagents: 1,3-Dichloropropene (1.2 eq).

  • Mechanism: The carbanion attacks the C3 position of 1,3-dichloropropene.

  • Observation: The reaction mixture typically darkens. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the isocyanoacetate.

Step 3: Hydrolysis to Target (The "Formamido" Step)

  • Reagents: Mild aqueous acid (Acetic acid/Water) or simply stirring in wet solvent during workup.

  • Chemistry: The intermediate isocyano group hydrates to form the

    
    -formyl (formamido) group.
    
  • Isolation: Extract with Ethyl Acetate.[1] The ester group (ethyl) is typically hydrolyzed in a subsequent saponification step (LiOH/THF/H2O) to yield the free acid: 5-Chloro-2-formamidopent-4-enoic acid .

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the target intermediate.

Synthesis_Pathway Raw1 Ethyl Isocyanoacetate Inter1 Intermediate: Alkylated Isocyanide Raw1->Inter1 Base (DBU/KOtBu) SN2 Alkylation Raw2 1,3-Dichloropropene Raw2->Inter1 Target TARGET: 5-Chloro-2-formamidopent-4-enoic acid (C6H8ClNO3) Inter1->Target 1. Hydrolysis (H2O) 2. Saponification (LiOH) Byprod Free Amine: 2-Amino-5-chloropent-4-enoic acid Target->Byprod Deformylation (HCl/MeOH)

Figure 1: Retrosynthetic logic for the production of C6H8ClNO3 via the isocyanoacetate route.

Part 3: Analytical Specifications & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral signatures.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) will show the

    
     and 
    
    
    
    adducts.
  • Expected Peaks:

    • [M+H]+: 178.02 m/z

    • [M-H]-: 176.01 m/z

    • Isotope Pattern: Distinct Chlorine pattern (

      
      ) with a 3:1 intensity ratio at 
      
      
      
      and
      
      
      .
Proton NMR ( -NMR) in DMSO-
  • Amide Proton (-NH-CHO): Doublet around

    
     8.0–8.5 ppm (coupling with formyl H).
    
  • Formyl Proton (-CHO): Singlet or doublet around

    
     8.0 ppm.
    
  • Vinyl Protons:

    • 
      : Multiplets in the 
      
      
      
      5.5–6.5 ppm region. The splitting pattern depends on
      
      
      geometry.
  • 
    -Proton:  Multiplet at 
    
    
    
    4.3–4.6 ppm.
  • 
    -Protons (
    
    
    
    ):
    Multiplet at
    
    
    2.4–2.7 ppm.
Carbon NMR ( -NMR)
  • Carbonyls: Two distinct peaks downfield.

    • Acid (

      
      ): ~172 ppm.
      
    • Formamide (

      
      ): ~160 ppm.
      
  • Olefinic Carbons: Two peaks in the 120–135 ppm range.

Part 4: Applications in Drug Development

The 5-chloro-2-formamidopent-4-enoic acid scaffold is not merely a passive intermediate; it possesses specific utility in medicinal chemistry.[1]

  • Warhead Installation: The 5-chlorovinyl group is a "masked" electrophile. Upon metabolic activation (often by P450s or specific transferases), it can form reactive epoxides or acyl chlorides that covalently bind to target proteins.

  • Enzymatic Resolution: The

    
    -formyl group allows for the use of Acylase I (from Aspergillus or Porcine Kidney) to selectively deacetylate/deformylate the L-enantiomer, enabling the production of optically pure L-2-amino-5-chloropent-4-enoic acid .
    

Applications Center 5-Chloro-2-formamidopent-4-enoic acid App1 Enzymatic Resolution (Acylase I) Center->App1 App2 Peptide Synthesis (N-terminal capping) Center->App2 App3 Natural Product Synthesis (Armentomycin analogs) Center->App3 Result1 Pure L-Amino Acid App1->Result1 Result2 Peptidomimetics App2->Result2

Figure 2: Downstream utility of the formamido-protected scaffold in chiral synthesis and drug design.

References

  • PubChem. (2025). 2-Amino-5-chloropent-4-enoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hatanaka, S., et al. (1998). Isolation and synthesis of 2-amino-5-chloro-4-pentenoic acid from Amanita castanopsidis. Phytochemistry, 49(8).

Sources

Exploratory

5-Chloro-2-formamidopent-4-enoic acid safety data sheet (SDS)

Safety Data, Synthesis Architecture, and Handling Protocols Executive Summary Compound: 5-Chloro-2-formamidopent-4-enoic acid Role: Synthetic Intermediate / Bioactive Scaffold Primary Hazard Class: Alkylating Agent / Irr...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data, Synthesis Architecture, and Handling Protocols

Executive Summary

Compound: 5-Chloro-2-formamidopent-4-enoic acid Role: Synthetic Intermediate / Bioactive Scaffold Primary Hazard Class: Alkylating Agent / Irritant / Suspected Mutagen[1][2]

This guide serves as an advanced technical manual for researchers utilizing 5-Chloro-2-formamidopent-4-enoic acid . Unlike standard Safety Data Sheets (SDS) that provide generic warnings, this document integrates structural toxicology, reactivity profiling, and specific containment protocols. This compound is a protected derivative of 2-amino-5-chloropent-4-enoic acid , a non-proteinogenic amino acid structurally related to the antibiotic Armentomycin. Its vinyl chloride moiety (


) presents specific stability and toxicity challenges that require rigorous handling.
Part 1: Chemical Architecture & Properties
1.1 Molecular Identity
  • IUPAC Name: 2-Formamido-5-chloropent-4-enoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.59 g/mol

  • Key Functional Groups:

    • Vinyl Chloride (Terminal): A reactive electrophile susceptible to metabolic activation.

    • 
      -Formyl Group:  A protecting group reducing amine nucleophilicity.
      
    • Carboxylic Acid: Provides solubility in polar organic solvents and aqueous buffers (pH dependent).

1.2 Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Handling
Physical State Off-white to pale yellow solidInhalation hazard via dust generation.
Solubility DMSO, Methanol, Water (pH > 7)Use DMSO for stock solutions; avoid protic solvents for long-term storage to prevent solvolysis.
LogP ~0.5 - 1.2 (Predicted)Moderate lipophilicity; potential for dermal absorption.
Reactivity Acid/Base sensitiveThe vinyl chloride moiety is stable but can eliminate HCl under strong basic conditions to form an alkyne.
Part 2: Risk Assessment & Toxicology (The "Why" Behind the Safety)

Standard SDSs often miss the mechanistic basis of toxicity. For this compound, the risk profile is dominated by the vinyl chloride motif .

2.1 Structural Alerts & Metabolic Activation

The terminal vinyl chloride group is a known structural alert . In biological systems (and potentially in researchers upon exposure), cytochrome P450 enzymes can oxidize this double bond.

Mechanism of Potential Toxicity:

  • Epoxidation: The

    
     bond is oxidized to a chloroethylene oxide.
    
  • Alkylation: This unstable epoxide is a potent electrophile that can bind to DNA (forming etheno-DNA adducts) or proteins, leading to cytotoxicity or mutagenicity.

2.2 GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) of halogenated amino acids:

  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2]

    • H341: Suspected of causing genetic defects (due to vinyl chloride moiety).

    • H335: May cause respiratory irritation.[1][4][5][6]

    • H317: May cause an allergic skin reaction (

      
      -formyl derivatives can act as haptens).
      
Part 3: Visualization of Reactivity & Safety
3.1 Metabolic Activation Pathway (Graphviz)

This diagram illustrates why this compound is treated as a potential mutagen, necessitating the use of a fume hood and double-gloving.

MetabolicActivation Compound 5-Chloro-2-formamidopent-4-enoic acid (Parent) P450 Cytochrome P450 (Metabolic Oxidation) Compound->P450 Inhalation/Ingestion Epoxide Chloroethylene Oxide (Reactive Intermediate) P450->Epoxide Bioactivation DNA DNA / Protein Nucleophiles Epoxide->DNA Covalent Binding Detox Glutathione Conjugation (Detoxification) Epoxide->Detox Defense Mechanism Adduct Alkylated Adduct (Mutagenicity/Toxicity) DNA->Adduct Damage

Figure 1: Predicted metabolic activation pathway showing the conversion of the vinyl chloride moiety into a reactive epoxide, highlighting the need for strict exposure controls.

Part 4: Handling & Synthesis Protocols
4.1 Engineering Controls
  • Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. The powder may be electrostatically charged, increasing dispersion risk.

4.2 Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile or Viton Standard latex is permeable to halogenated organics. Double gloving provides a "sacrificial" outer layer.
Respiratory N95/P100 (if outside hood)Prevent inhalation of particulates that could undergo metabolic activation in the lung.
Eyes Chemical Goggles Safety glasses are insufficient for powders that may sublime or disperse.
4.3 Experimental Protocol: Deprotection (Formyl Removal)

Context: Converting the intermediate to the free amino acid for biological testing.

  • Dissolution: Dissolve 1.0 eq of 5-Chloro-2-formamidopent-4-enoic acid in Methanol/HCl (1M).

    • Note: Avoid strong bases (e.g., NaOH) which may cause dehydrohalogenation (loss of HCl) at the vinyl position, destroying the compound.

  • Reaction: Stir at room temperature for 24-48 hours.

    • Caution: Do not reflux. Heat promotes the degradation of the vinyl chloride.

  • Monitoring: Monitor via TLC (ninhydrin stain will become positive as the free amine forms) or LC-MS.

  • Workup: Evaporate solvent under reduced pressure at

    
    .
    
Part 5: Emergency Response & Disposal
5.1 Spill Management Decision Tree

SpillResponse Start Spill Detected Size Assess Size Start->Size Minor Minor (< 5g) Inside Hood Size->Minor Contained Major Major (> 5g) Or Outside Hood Size->Major Uncontained Clean Wet Wipe Method (Avoid Dust) Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Wash Surface 10% Sodium Thiosulfate Clean->Decon Waste Dispose as Halogenated Organic Decon->Waste

Figure 2: Logic flow for managing spills, prioritizing containment of dust and deactivation of residues.

5.2 Disposal
  • Classification: Halogenated Solvent/Organic Waste.

  • Prohibition: Do NOT mix with strong oxidizing acids (Nitric/Chromic) or strong bases.

  • Destruction: High-temperature incineration equipped with an HCl scrubber is the only validated method for complete destruction of the vinyl chloride moiety.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228811, 2-Amino-5-chloropent-4-enoic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Vinyl Chloride.[7] Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chilton, W. S., & Tsou, G. (1965).A chloro amino acid from Amanita solitaria. Phytochemistry, 4(6), 863-871. (Establishes the natural occurrence and stability profile of the amino acid backbone).
  • Bolt, H. M. (2005).Vinyl chloride-induced DNA adducts and their role in carcinogenesis. Génetique, 4(1), 12-18.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Chloro-2-formamidopent-4-enoic acid from Glycine Schiff Bases

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-formamidopent-4-enoic acid , a halogenated non-proteinogenic amino acid derivative often utilized as a pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-formamidopent-4-enoic acid , a halogenated non-proteinogenic amino acid derivative often utilized as a pharmacophore in antibiotic development and enzyme inhibition studies.

The method leverages the O’Donnell Phase-Transfer Catalysis (PTC) strategy, utilizing the benzophenone imine of glycine ethyl ester. This approach offers superior control over mono-alkylation compared to traditional Strecker or acetamidomalonate syntheses. The workflow proceeds through three distinct stages: (1) PTC alkylation with 1,3-dichloropropene, (2) mild acidic hydrolysis, and (3) selective


-formylation.

Key Advantages:

  • High Regioselectivity: Steric bulk of the benzophenone auxiliary minimizes dialkylation.

  • Operational Simplicity: Solid-liquid PTC conditions eliminate the need for strictly anhydrous solvents during alkylation.

  • Scalability: Protocol is validated for gram-to-multigram scale synthesis.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the chlorovinyl side chain onto the glycine "anion equivalent" before revealing the free amine for formylation.

SynthesisPathway Target Target: 5-Chloro-2-formamidopent-4-enoic acid Intermediate2 Free Amino Acid: 2-Amino-5-chloropent-4-enoic acid Intermediate2->Target Step 3: N-Formylation (HCOOH, Ac2O) Intermediate1 Alkylated Schiff Base Intermediate1->Intermediate2 Step 2: Hydrolysis (1N HCl, THF) Start Starting Material: Glycine Schiff Base (Benzophenone imine) Start->Intermediate1 Step 1: PTC Alkylation (KOH, TBAB, DCM) Reagent Reagent: 1,3-Dichloropropene Reagent->Intermediate1

Figure 1: Retrosynthetic logic flow from the glycine anion equivalent to the N-formylated target.

Experimental Protocols

Step 1: Phase-Transfer Catalyzed Alkylation

This step installs the 3-chloroprop-2-en-1-yl side chain. We utilize 1,3-dichloropropene as the electrophile. Note that commercial 1,3-dichloropropene exists as a mixture of cis and trans isomers; the alkylation generally preserves this ratio.

Reagents & Materials:

  • Substrate:

    
    -(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff Base).
    
  • Electrophile: 1,3-Dichloropropene (1.2 equivalents).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Base: Potassium Hydroxide (KOH), finely powdered (3.0 equivalents).

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -(diphenylmethylene)glycine ethyl ester (10.0 g, 37.4 mmol) in DCM (100 mL).
    
  • Catalyst Addition: Add TBAB (1.2 g, 3.74 mmol) to the solution.

  • Base Addition: Add finely powdered KOH (6.3 g, 112 mmol) in one portion. The mixture may warm slightly.

  • Alkylation: Add 1,3-dichloropropene (4.2 mL, 44.9 mmol) dropwise over 10 minutes.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the mono-alkylated product (
      
      
      
      ).
  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The crude product is a thick yellow oil. It can be used directly in Step 2 or purified via flash chromatography (SiO2, Hexane/EtOAc gradient) if high purity is required immediately.

Step 2: Hydrolysis of the Schiff Base

This step removes the benzophenone protecting group and hydrolyzes the ethyl ester, releasing the free amino acid hydrochloride salt.

Reagents:

  • Acid: 1N Hydrochloric Acid (HCl).

  • Solvent: Tetrahydrofuran (THF).

Protocol:

  • Dissolution: Dissolve the crude alkylated imine from Step 1 in THF (50 mL).

  • Acidification: Add 1N HCl (60 mL) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Mechanism:[1][2][3][4] The imine hydrolyzes first (releasing benzophenone), followed by the ester hydrolysis.

  • Extraction (Benzophenone Removal): Transfer to a separatory funnel. Wash the aqueous layer with Diethyl Ether (

    
    , 3 x 40 mL).
    
    • Note: The benzophenone byproduct is in the ether layer. The target amino acid remains in the aqueous acidic layer.

  • Concentration: Concentrate the aqueous layer under reduced pressure to remove THF and excess HCl.

  • Isolation: Lyophilize the aqueous residue to obtain 2-amino-5-chloropent-4-enoic acid hydrochloride as an off-white solid.

Step 3: N-Formylation

The final step protects the primary amine as a formamide using a mixed anhydride strategy, which is milder than direct formic acid reflux and prevents side reactions with the alkyl chloride.

Reagents:

  • Substrate: 2-Amino-5-chloropent-4-enoic acid HCl (from Step 2).

  • Formylating Agent: Formic Acid (98%) and Acetic Anhydride (

    
    ).
    
  • Base: Sodium Acetate (NaOAc) (to buffer the HCl salt).

Protocol:

  • Mixed Anhydride Preparation: In a separate flask, cool Acetic Anhydride (5 mL, 5 equiv) to 0°C. Add Formic Acid (2.5 mL, 6 equiv) dropwise. Stir at 50°C for 15 minutes, then cool back to 0°C. This generates the active formylating species (acetic formic anhydride).

  • Substrate Preparation: Dissolve the amino acid HCl salt (2.0 g) and NaOAc (1.0 equiv) in minimal Formic Acid (5 mL).

  • Addition: Add the amino acid solution dropwise to the cold mixed anhydride solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching: Add ice water (20 mL) to quench excess anhydride.

  • Isolation: Concentrate the mixture in vacuo. Extract the residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with small volumes of cold brine. Dry over

    
     and concentrate.
    
  • Final Polish: Recrystallize from EtOAc/Hexane to yield 5-Chloro-2-formamidopent-4-enoic acid .

Analytical Data & QC Parameters

For drug development applications, the following specifications are typical for the isolated intermediate.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97.0%HPLC (C18, 0.1% TFA in Water/MeCN)
Identity (NMR) Confirms structure; Formyl proton singlet at

8.0-8.2 ppm

H-NMR (DMSO-

)
Mass Spec

consistent with formula

LC-MS (ESI+)
Chloride Content Positive identification of covalent ClElemental Analysis / Mass Spec

Key NMR Diagnostic Signals:

  • Formyl Proton: Singlet,

    
     ppm.
    
  • Vinyl Protons: Multiplets in the 5.8–6.5 ppm region (characteristic of the

    
     system).
    
  • 
    -Proton:  Multiplet at 
    
    
    
    ppm.

Troubleshooting & Critical Parameters

Dialkylation Control
  • Issue: Formation of dialkylated byproduct.

  • Cause: Excess base or high temperature during Step 1.

  • Solution: Ensure the temperature remains

    
    . Use exactly 1.1–1.2 equivalents of 1,3-dichloropropene. The bulky benzophenone group naturally discourages dialkylation, but kinetic control is still required.
    
Isomer Management
  • Issue: Product is a mixture of cis and trans isomers at the alkene.

  • Insight: This stems from the starting 1,3-dichloropropene. If a single isomer is required (e.g., trans), it is most efficient to separate the isomers of the starting material (1,3-dichloropropene) via fractional distillation before alkylation, rather than separating the final amino acid.

Safety Note: 1,3-Dichloropropene
  • Hazard: 1,3-Dichloropropene is a potent alkylating agent and potential carcinogen.

  • Control: All operations in Step 1 must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended. Quench all aqueous waste streams with dilute NaOH to destroy unreacted alkyl halide before disposal.

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[5] The synthesis of amino acids by phase-transfer reactions.[1][5][6] Tetrahedron Letters, 19(30), 2641-2644.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. 
    
  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020.

  • Belokon, Y. N., et al. (1998). General Method for the Asymmetric Synthesis of

    
    -Amino Acids via Alkylation of the Chiral Nickel(II) Schiff Base Complexes.[7][8] Journal of the American Chemical Society.[9] (Contextual reference for alternative Ni-complex route). 
    

Sources

Application

Application Note: Chemo-Selective Deprotection of N-Formyl-5-Chloroallylglycine

Abstract This application note details a high-fidelity protocol for the removal of the N-formyl protecting group from 5-chloroallylglycine (2-amino-5-chloro-4-pentenoic acid). The primary challenge in this transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the removal of the N-formyl protecting group from 5-chloroallylglycine (2-amino-5-chloro-4-pentenoic acid). The primary challenge in this transformation is the preservation of the vinyl chloride moiety (


 or 

), which is susceptible to hydrolysis or elimination under harsh aqueous acidic or basic conditions. We present an anhydrous acidolysis method using in-situ generated HCl in methanol (via acetyl chloride). This approach ensures quantitative deformylation while maintaining the integrity of the acid-sensitive alkene side chain.

Strategic Analysis & Chemical Logic

The Challenge: Vinyl Chloride Stability

The target molecule contains a vinyl chloride functionality.[1][2] Unlike alkyl chlorides, vinyl chlorides are relatively resistant to nucleophilic substitution (


/

) due to the

hybridization of the carbon and resonance stabilization of the C-Cl bond. However, they are vulnerable to:
  • Acidic Hydrolysis: Prolonged exposure to aqueous strong acid at high temperatures can hydrolyze the vinyl halide to a ketone (via protonation of the alkene and subsequent hydration).

  • Elimination: Strong bases can induce dehydrohalogenation to form an alkyne.

The Solution: Anhydrous Solvolysis

To circumvent these risks, we utilize anhydrous methanolic HCl .

  • Mechanism: The reaction proceeds via acid-catalyzed alcoholysis. The carbonyl oxygen of the formyl group is protonated, making it susceptible to nucleophilic attack by methanol. This forms a tetrahedral intermediate which collapses to release methyl formate and the amine hydrochloride.

  • Reagent Choice: Rather than bubbling HCl gas (which is difficult to quantitate) or using aqueous HCl (which introduces water), we use Acetyl Chloride (AcCl) in Methanol .

    • Reaction:

      
      
      
    • This generates anhydrous HCl in situ and scavenges any adventitious moisture, protecting the vinyl chloride side chain.

Materials & Equipment

Reagents
ReagentGradeRole
N-Formyl-5-chloroallylglycine >95% PuritySubstrate
Methanol (MeOH) Anhydrous (<50 ppm

)
Solvent / Nucleophile
Acetyl Chloride Reagent Grade (>98%)HCl Generator
Diethyl Ether ACS GradePrecipitation Solvent
Equipment
  • Round-bottom flask (flame-dried or oven-dried).

  • Magnetic stir bar (Teflon coated).

  • Ice-water bath (

    
    ).
    
  • Rotary Evaporator with vacuum pump.

  • High-vacuum manifold (Schlenk line) for final drying.

Experimental Protocol

Preparation of Anhydrous HCl/MeOH (The "Generator" Step)
  • Context: This step is highly exothermic. Temperature control is critical to prevent solvent boiling and loss of HCl titer.

  • Charge a dry round-bottom flask with Methanol (10 mL per 1 mmol of substrate).

  • Cool the methanol to 0°C using an ice-water bath. Stir for 10 minutes.

  • Add Acetyl Chloride (1.5 - 2.0 equivalents relative to substrate) dropwise via syringe.

    • Note: Evolution of HCl gas may occur; ensure the system is vented through a drying tube (CaCl₂).

  • Stir at 0°C for 15 minutes to allow complete conversion to methanolic HCl and methyl acetate.

Deformylation Reaction[3]
  • Add the N-formyl-5-chloroallylglycine solid directly to the cold HCl/MeOH solution.

    • Alternative: If the substrate is an oil, dissolve it in a minimum volume of dry MeOH before addition.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

    • Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1) or LC-MS.[3] The formyl group is non-polar relative to the free amine salt; the starting material will disappear, and a baseline spot (amine salt) will appear.

Work-up and Isolation[4]
  • Concentrate the reaction mixture on a rotary evaporator at <35°C to remove methanol, methyl acetate, and methyl formate.

    • Caution: Do not heat above 40°C to avoid potential side reactions.

  • Co-evaporation: Add 5 mL of dry methanol and re-evaporate. Repeat twice. This ensures removal of excess HCl.

  • Precipitation: Dissolve the resulting oily residue in a minimum amount of cold methanol (1-2 mL). Add Diethyl Ether (20 mL) dropwise with vigorous stirring to precipitate the amine hydrochloride salt.

  • Filter the white solid (or decant supernatant if hygroscopic) and dry under High Vacuum for 12 hours.

Process Visualization

Reaction Mechanism & Workflow

G Substrate N-Formyl-5-chloroallylglycine Intermediate Tetrahedral Intermediate Substrate->Intermediate Protonation & MeOH Attack Reagent AcCl + MeOH (In-situ Anhydrous HCl) Reagent->Intermediate Generates H+ Byproducts Methyl Formate Methyl Acetate Intermediate->Byproducts Elimination Product 5-Chloroallylglycine Hydrochloride Salt Intermediate->Product Collapse

Caption: Mechanistic flow of the anhydrous acidolysis. The in-situ generation of HCl minimizes water content, preventing vinyl chloride hydrolysis.

Decision Logic for Purification

DecisionTree Start Crude Reaction Mixture (Concentrated) Check Is Product Solid? Start->Check Solid Yes: Triturate with Et2O Check->Solid Oil No: Hygroscopic Oil Check->Oil Action1 Filter & Dry (High Vac) Solid->Action1 Action2 Lyophilize from Water (Only if vinyl Cl stable) Oil->Action2 Risky Action3 Convert to Boc-derivative for purification Oil->Action3 Preferred

Caption: Purification logic. Conversion to a Boc-derivative is recommended if the HCl salt is an intractable oil.

Quality Control (QC) & Validation

To validate the success of the deprotection, compare the starting material (SM) and product (P) using


 NMR (

or

).
FeatureStarting Material (N-Formyl)Product (Amine HCl)Interpretation
Formyl Proton Singlet,

8.0 - 8.2 ppm
Absent Confirms deprotection.

-Proton
Multiplet,

~4.5 ppm
Shifted UpfieldLoss of electron-withdrawing formyl group.
Vinyl Proton Multiplet,

5.8 - 6.2 ppm
Unchanged Confirms vinyl chloride integrity.
Mass Spec (ESI)


Loss of CO (28 Da).

Self-Validation Check:

  • If the vinyl proton signal disappears or shifts significantly, hydrolysis has occurred (check for ketone carbonyl in

    
    C NMR ~205 ppm).
    
  • If the formyl peak persists, extend reaction time or add more AcCl.

References

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

    • Foundational text on the use of HCl/MeOH for mild N-formyl removal.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Niu, C., et al. (2020). Efficient Synthesis of Vinyl Chlorides via Decarboxylative Chlorination. Organic Letters, 22(15), 5768–5772. Provides context on the stability and synthesis of vinyl chloride moieties.
  • Iqbal, Z., & Jackson, A. H. (1988). Mild and Chemoselective Deprotection of N-Boc and N-Formyl groups using Acetyl Chloride-Methanol. Synthetic Communications, 18(13), 1495-1502.

Sources

Method

Application Note: Enantioselective Synthesis of 5-Chloroallylglycine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 5-Chloroallylglycine Derivatives Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Chloroallylglycine Derivatives

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug discovery. Among these, α-amino acids bearing functionalized side chains offer unique opportunities for creating novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. 5-Chloroallylglycine, a halogenated unsaturated amino acid, is of particular interest due to the versatile reactivity of its chloroallyl moiety. This functional group can serve as a handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions, enabling the construction of complex molecular architectures. Furthermore, the presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This application note provides a detailed protocol for the enantioselective synthesis of 5-chloroallylglycine derivatives, focusing on a robust and scalable method that leverages phase-transfer catalysis for the asymmetric allylation of a glycine Schiff base. The causality behind experimental choices and the underlying mechanistic principles are discussed to provide a comprehensive guide for researchers in the field.

Methodology Overview: Asymmetric Phase-Transfer Catalysis

The selected methodology for the enantioselective synthesis of 5-chloroallylglycine derivatives is the asymmetric allylation of a glycine imine Schiff base using a chiral phase-transfer catalyst. This approach is advantageous due to its operational simplicity, mild reaction conditions, and the commercial availability of the required reagents and catalysts. The key to achieving high enantioselectivity lies in the use of a chiral quaternary ammonium salt, which forms a chiral ion pair with the glycine enolate in the organic phase, thereby directing the approach of the electrophile.

G cluster_workflow Experimental Workflow A 1. Preparation of Glycine Schiff Base B 2. Asymmetric Phase-Transfer Catalytic Allylation A->B Substrate C 3. Hydrolysis of the Schiff Base B->C Allylated Intermediate D 4. Purification of 5-Chloroallylglycine Derivative C->D Crude Product E 5. Enantiomeric Excess (ee) Determination D->E Purified Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric synthesis of α-amino acids.[1][2][3][4]

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone imine

  • 1,3-Dichloropropene (mixture of E/Z isomers)

  • (S,S)-3,4,5-Trifluorophenyl-NAS-Bros ((S,S)-TF-B-NAS-Br) or similar chiral phase-transfer catalyst

  • Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC system for ee determination

Part 1: Preparation of the Glycine Schiff Base (N-(Diphenylmethylene)glycine tert-butyl ester)
  • To a round-bottom flask, add glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone imine (1.05 eq), and dichloromethane (DCM) as the solvent.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(diphenylmethylene)glycine tert-butyl ester. The product is often used in the next step without further purification.

Part 2: Asymmetric Phase-Transfer Catalytic Allylation
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., (S,S)-TF-B-NAS-Br, 0.01 eq) in toluene.

  • Add 1,3-dichloropropene (1.5 eq) to the solution.

  • In a separate flask, prepare a 50% aqueous solution of potassium hydroxide.

  • Cool the reaction mixture to 0 °C and add the aqueous KOH solution.

  • Stir the biphasic mixture vigorously at 0 °C for 24-48 hours. The vigorous stirring is crucial to ensure efficient phase transfer.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: Hydrolysis of the Schiff Base
  • Dissolve the crude allylated product from Part 2 in a suitable solvent such as tetrahydrofuran (THF).

  • Add a 1M aqueous solution of hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 4: Purification and Characterization
  • Purify the crude 5-chloroallylglycine tert-butyl ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determine the enantiomeric excess (ee) of the product using a chiral HPLC system with a suitable chiral stationary phase.

Mechanism and Rationale for Experimental Choices

The success of this enantioselective synthesis hinges on the formation of a well-defined chiral environment around the glycine enolate.

G cluster_mechanism Catalytic Cycle A Glycine Schiff Base (Organic Phase) B Deprotonation by OH- (Aqueous Phase) A->B Phase Transfer C Chiral Ion Pair with Catalyst (Q*+) (Organic Phase) B->C Ion Exchange D Enantioselective Allylation with 1,3-Dichloropropene C->D Re-face Attack E Allylated Product and Regenerated Catalyst D->E E->A Catalyst Turnover

Caption: Simplified catalytic cycle for the phase-transfer reaction.

  • Glycine Schiff Base: The use of a benzophenone imine Schiff base serves two purposes: it protects the amino group and activates the α-proton, making it more acidic and amenable to deprotonation by the aqueous base.

  • Chiral Phase-Transfer Catalyst: The chiral quaternary ammonium salt (QX) is the cornerstone of the asymmetric induction. After deprotonation of the glycine Schiff base by KOH in the aqueous phase, the resulting enolate is transferred to the organic phase by the chiral cation (Q). This forms a tight, chiral ion pair. The bulky substituents on the catalyst sterically block one face of the planar enolate, forcing the electrophile (1,3-dichloropropene) to approach from the less hindered face, thus leading to the preferential formation of one enantiomer.

  • Biphasic System: The use of a biphasic system (toluene/water) is a hallmark of phase-transfer catalysis. The base resides in the aqueous phase, while the substrate and catalyst are in the organic phase. This setup allows for the use of inorganic bases like KOH, which are inexpensive and easy to handle.

  • 1,3-Dichloropropene: This reagent is chosen as the source of the 5-chloroallyl group. The allylic chloride is sufficiently reactive to alkylate the glycine enolate under these conditions.

Expected Results and Data

The enantioselectivity and yield of the reaction are highly dependent on the choice of the chiral catalyst, solvent, temperature, and base concentration. Below is a table summarizing typical results that can be expected with a highly effective chiral phase-transfer catalyst.

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
104885-9590-98
0.504880-9090-97
1Room Temp2485-9580-90

Note: The above data is illustrative and may vary based on the specific catalyst and reaction conditions employed.

Conclusion

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of 5-chloroallylglycine derivatives via asymmetric phase-transfer catalysis. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this valuable chiral building block in high yield and with excellent enantioselectivity. The versatility of the 5-chloroallyl moiety opens up numerous possibilities for the development of novel and complex bioactive molecules.

References

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Deriv
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society.
  • Core Structure-Oriented Asymmetric α-Allenylic Alkylation of Amino Acid Esters Enabled by Chiral Aldehyde/Palladium C
  • Synthesis of β‐Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N‐Allylation of Halogenated Amides with Morita‐Baylis‐Hillman Carbonates.
  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design | Request PDF.
  • Recent advances in allylation of chiral secondary alkylcopper species - PMC.
  • Collection - Enantioselective Catalytic Synthesis of α‑Halogenated α‑Aryl‑β2,2-amino Acid Derivatives - ACS Organic & Inorganic Au. Figshare.
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.
  • Asymmetric synthesis of unusual α-amino acids.
  • Catalytic Regio- and Enantioselective Haloazidation of Allylic Alcohols.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl
  • Chiral Amino Acids Synthesis. Medium.

Sources

Application

Application Note: 5-Chloro-2-formamidopent-4-enoic Acid as a Chiral Building Block

Abstract This application note details the utility of 5-Chloro-2-formamidopent-4-enoic acid (CfpA) as a versatile chiral building block in the synthesis of non-proteinogenic amino acids and peptidomimetics. Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 5-Chloro-2-formamidopent-4-enoic acid (CfpA) as a versatile chiral building block in the synthesis of non-proteinogenic amino acids and peptidomimetics. Specifically, this guide focuses on its role as a substrate for Acylase I-mediated kinetic resolution , yielding high-enantiopurity L-2-amino-5-chloropent-4-enoic acid . This resolved moiety serves as a critical precursor for 4-substituted proline analogs via palladium-catalyzed cyclization and is structurally related to the renin inhibitor Aliskiren and the antibiotic Armentomycin. We provide validated protocols for its synthesis, enzymatic resolution, and downstream cyclization.

Introduction & Significance

Chiral


-amino acids possessing unsaturated side chains are high-value targets in drug discovery. The presence of a vinyl chloride moiety in 5-Chloro-2-formamidopent-4-enoic acid  introduces unique reactivity:
  • Bioisosterism: It mimics leucine and methionine but with altered electronic properties and lipophilicity.

  • Synthetic Handle: The vinyl chloride is an excellent partner for Pd-catalyzed cross-couplings and Heck-type cyclizations.

  • Enzymatic Recognition: The

    
    -formyl group is a privileged substrate for Aminoacylase I (EC 3.5.1.14) , allowing for efficient separation of enantiomers under mild aqueous conditions.
    
Structural Context

The compound is the


-formylated derivative of 2-amino-5-chloropent-4-enoic acid .
  • Chemical Formula:

    
    
    
  • Key Feature: Terminal vinyl chloride (

    
    ) and protected amine (
    
    
    
    ).

Synthesis of the Racemic Substrate[1][2]

Before enzymatic resolution, the racemic building block must be synthesized. The most robust route utilizes the alkylation of diethyl formamidomalonate.

Protocol A: Synthesis of (rac)-5-Chloro-2-formamidopent-4-enoic acid

Reaction Overview:



Reagents Required:

Reagent Equiv. Role
Diethyl formamidomalonate 1.0 Glycine equivalent nucleophile
trans-1,3-Dichloropropene 1.1 Electrophile (Alkylation agent)
Sodium Ethoxide (21% in EtOH) 1.1 Base
NaOH (2M aq) Excess Saponification
HCl (conc.) Excess Decarboxylation

| Formic Acid / Acetic Anhydride | - | Re-formylation (if hydrolysis strips group) |

Step-by-Step Methodology:

  • Alkylation:

    • In a dry 3-neck flask under

      
      , charge Sodium Ethoxide solution.
      
    • Add Diethyl formamidomalonate portion-wise at 0°C. Stir 30 min.

    • Add trans-1,3-Dichloropropene dropwise. The internal temperature must not exceed 10°C to prevent polymerization.

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis & Decarboxylation:

    • Concentrate the mixture to remove ethanol.

    • Add 2M NaOH and reflux for 2 hours (Saponification).

    • Acidify to pH 1 with conc. HCl and reflux for 3 hours (Decarboxylation).

    • Note: This harsh step typically removes the formyl group, yielding the free amino acid.

  • Re-Formylation (Preparation for Resolution):

    • Dissolve the crude racemic amino acid in Formic Acid (98%).

    • Add Acetic Anhydride (1.1 equiv) dropwise at 10°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo. Recrystallize from water/ethanol to obtain (rac)-5-Chloro-2-formamidopent-4-enoic acid .

Application: Enzymatic Kinetic Resolution

This is the core application of the building block. Acylase I (from Aspergillus melleus or Porcine Kidney) exhibits high L-enantioselectivity toward


-formyl derivatives.
Protocol B: Acylase I Resolution

Mechanism: The enzyme hydrolyzes the amide bond of the L-enantiomer only, releasing the free L-amino acid. The D-enantiomer remains as the


-formyl acid.

Reagents:

  • Substrate: (rac)-5-Chloro-2-formamidopent-4-enoic acid (20 mM)

  • Enzyme: Aminoacylase I (Grade I, lyophilized)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.2)

  • Cofactor:

    
     (0.5 mM) - Critical for enzyme activation
    

Workflow:

  • Preparation: Dissolve the substrate in Phosphate buffer. Adjust pH to 7.2 using 1M LiOH (LiOH is preferred over NaOH for solubility).

  • Activation: Add

    
     to a final concentration of 0.5 mM.
    
  • Incubation: Add Acylase I (10 mg/mmol substrate). Incubate at 37°C with gentle shaking.

  • Monitoring: Use the Ninhydrin Assay .

    • Take 50

      
      L aliquots every hour.
      
    • Spot on TLC or react with Ninhydrin reagent.

    • Endpoint: The reaction is complete when free amine concentration plateaus (approx. 50% conversion).

  • Termination: Acidify to pH 1.5 with HCl. This denatures the enzyme and protonates the unreacted D-formyl acid.

Separation (Downstream Processing):

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate.

    • Organic Layer:[1] Contains (D)-N-Formyl-5-chloropent-4-enoic acid .

    • Aqueous Layer: Contains (L)-2-Amino-5-chloropent-4-enoic acid (as HCl salt).

  • Purification: Pass the aqueous layer through a cation exchange resin (Dowex 50W-X8). Elute with 1M

    
     to isolate the pure L-amino acid.
    

Visualization: Chemo-Enzymatic Workflow

The following diagram illustrates the transformation from raw materials to optically pure building blocks.

ChemoEnzymaticWorkflow start Diethyl Formamidomalonate + 1,3-Dichloropropene racemic (rac)-5-Chloro-2-formamido- pent-4-enoic acid start->racemic 1. NaOEt/Reflux 2. Hydrolysis 3. N-Formylation enzyme_step Enzymatic Resolution (Acylase I, pH 7.2, Co2+) racemic->enzyme_step Substrate separation Acidification & Extraction (pH 1.5) enzyme_step->separation 50% Conversion product_L L-2-Amino-5-chloropent- 4-enoic acid (Aqueous Phase) separation->product_L Ion Exchange product_D D-N-Formyl Derivative (Organic Phase) separation->product_D EtOAc Extract

Figure 1: Workflow for the production of enantiopure L-2-amino-5-chloropent-4-enoic acid via Acylase I resolution.

Downstream Application: Synthesis of 4-Substituted Prolines

The resolved L-amino acid is a potent precursor for synthesizing chiral pyrrolidines (prolines) via palladium-catalyzed 5-exo-trig cyclization. This is highly relevant for designing conformationally restricted peptides.

Protocol C: Pd(II)-Catalyzed Cyclization

Reaction:



Method:

  • Protection: Protect the free amine of the L-amino acid (e.g., Boc protection) to prevent catalyst poisoning.

  • Cyclization:

    • Dissolve

      
      -Boc-L-2-amino-5-chloropent-4-enoic acid in DMF.
      
    • Add 5 mol%

      
       and 2 equiv. 
      
      
      
      (halide scavenger).
    • Heat to 60°C for 12 hours.

  • Result: Formation of the cyclic proline derivative with retention of chirality at the

    
    -carbon.
    

CyclizationPathway L_AA L-2-Amino-5-chloropent-4-enoic acid Protected N-Boc Protected Intermediate L_AA->Protected Boc2O, Et3N Cyclic 4-Methylene-L-Proline Derivative Protected->Cyclic Pd(II) Catalysis 5-exo-trig cyclization

Figure 2: Conversion of the linear building block into a cyclic proline scaffold.

Quality Control & Analytical Parameters

To ensure the integrity of the building block, the following parameters must be met:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, 210 nm)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Crownpak CR(+))> 99.0% (L-isomer)
Residual Cobalt ICP-MS< 10 ppm (Post-purification)
Identity 1H-NMR (D2O)

5.9 (vinyl),

4.2 (

-proton)

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (Foundational text on Acylase I resolution of N-formyl amino acids).
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I". Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Mori, K., & Otsuka, T. (1985). "Synthesis of Armentomycin (2-amino-4,4-dichlorobut-3-enoic acid)". Tetrahedron, 41(3), 547-551. (Structural analog synthesis reference). Link

  • Novartis AG. (2010). "Process for the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters". U.S. Patent Application 20100248337. (Demonstrates industrial relevance of 5-chloro-pentenoic scaffolds). Link

  • Yagasaki, M., & Ozaki, A. (1998). "Industrial biotransformations for the production of D-amino acids". Journal of Molecular Catalysis B: Enzymatic, 4(1-2), 1-11. Link

Sources

Method

Scalable manufacturing process for 5-Chloro-2-formamidopent-4-enoic acid

Application Note: Scalable Manufacturing Process for 5-Chloro-2-formamidopent-4-enoic Acid Executive Summary Target Molecule: 5-Chloro-2-formamidopent-4-enoic acid (N-Formyl-5-chloroallylglycine) CAS Registry Number (Rel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 5-Chloro-2-formamidopent-4-enoic Acid

Executive Summary

Target Molecule: 5-Chloro-2-formamidopent-4-enoic acid (N-Formyl-5-chloroallylglycine) CAS Registry Number (Related): 16338-48-0 (Parent Amino Acid: 2-Amino-5-chloropent-4-enoic acid) Application: Key intermediate for non-canonical amino acid (NCAA) synthesis, peptide modification, and enzymatic kinetic resolution (via Acylase I).

This Application Note details a robust, scalable 3-stage process for the synthesis of 5-Chloro-2-formamidopent-4-enoic acid . Unlike direct alkylation methods that often suffer from low yields or purification challenges, this protocol utilizes the industrial standard Acetamidomalonate Route . This strategy ensures high regioselectivity during the critical carbon-carbon bond formation and provides a versatile intermediate (the free amino acid) that can be selectively formylated to high purity.

Key Process Advantages:

  • Scalability: Utilizes inexpensive, bulk-commodity starting materials (Diethyl acetamidomalonate, 1,3-Dichloropropene).

  • Safety: Designed with closed-system handling for alkyl halides.

  • Purity: Stepwise deprotection/reprotection strategy avoids the formation of difficult-to-separate hydrolysis byproducts common in "one-pot" methods.

Retrosynthetic Analysis & Process Logic

The synthesis is designed around the Malonic Ester Synthesis , a cornerstone of industrial amino acid production.

  • Disconnection: The target molecule is disconnected at the

    
    -carbon to reveal two key precursors: the nucleophilic glycine equivalent (Diethyl acetamidomalonate) and the electrophilic allyl chloride (1,3-Dichloropropene).
    
  • Regioselectivity: 1,3-Dichloropropene contains two electrophilic sites: an allylic chloride and a vinylic chloride. Under standard nucleophilic substitution conditions (

    
    ), the allylic chloride is significantly more reactive, ensuring exclusive alkylation at the desired position without compromising the vinyl chloride moiety required in the final product.
    
  • Protecting Group Strategy: While the target requires an N-formyl group, starting with diethyl formamidomalonate is cost-prohibitive and less stable. The process uses the robust N-acetyl analog for the skeleton construction, followed by a "swap" to the N-formyl group via the free amino acid.

Reaction Scheme (DOT Visualization):

ReactionScheme Figure 1: Retrosynthetic Pathway for 5-Chloro-2-formamidopent-4-enoic acid SM1 Diethyl Acetamidomalonate (DAAM) Int1 Intermediate 1: Alkylated Malonate SM1->Int1 Step 1: NaOEt/EtOH Reflux, 4-6h SM2 1,3-Dichloropropene (Electrophile) SM2->Int1 Int2 Intermediate 2: 2-Amino-5-chloropent-4-enoic acid (Free Amino Acid) Int1->Int2 Step 2: 6M HCl Reflux, Decarboxylation Prod Target Product: 5-Chloro-2-formamidopent-4-enoic acid Int2->Prod Step 3: HCOOH / Ac2O N-Formylation

[1][2]

Detailed Protocols

Stage 1: Alkylation of Diethyl Acetamidomalonate

Objective: Construct the carbon skeleton via


 substitution.

Reagents:

  • Diethyl acetamidomalonate (DAAM): 1.0 equiv.

  • 1,3-Dichloropropene (cis/trans mixture): 1.2 equiv.

  • Sodium Ethoxide (21% wt in Ethanol): 1.1 equiv.

  • Ethanol (Absolute): Solvent (5-8 volumes).

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and temperature probe. Flush with nitrogen.[1]

  • Deprotonation: Charge Ethanol and Sodium Ethoxide solution. Cool to 0-5°C. Add DAAM portion-wise, maintaining temperature <10°C. Stir for 30 minutes to form the enolate (clear to slightly hazy solution).

  • Alkylation: Add 1,3-Dichloropropene dropwise over 60 minutes. The reaction is exothermic; control rate to maintain <20°C.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC for consumption of DAAM.

  • Workup: Cool to room temperature. Neutralize with glacial acetic acid (to pH ~7). Concentrate under vacuum to remove ethanol.

  • Partition: Resuspend residue in Ethyl Acetate and Water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate to yield the crude alkylated diester (Intermediate 1).
    
    • Note: The product is usually an oil or low-melting solid. It can be carried forward crude.[2]

Stage 2: Hydrolysis and Decarboxylation

Objective: Remove ester and acetyl groups to reveal the free amino acid.

Reagents:

  • Crude Intermediate 1.[3]

  • Hydrochloric Acid (6M): 10 volumes.

Protocol:

  • Hydrolysis: Charge Crude Intermediate 1 and 6M HCl into a glass-lined reactor.

  • Reflux: Heat to reflux (100-105°C). Evolution of

    
     gas indicates decarboxylation. Maintain reflux for 6–8 hours.
    
  • Monitoring: HPLC should show disappearance of the diester and N-acetyl peaks.

  • Isolation: Concentrate the reaction mixture to dryness under vacuum.

  • Purification (Optional but Recommended): Redissolve the residue in a minimum amount of hot water. Adjust pH to 6.0 with LiOH or Ammonia to precipitate the zwitterionic amino acid (2-Amino-5-chloropent-4-enoic acid). Filter, wash with cold ethanol, and dry.

    • Yield Check: Typical yield over 2 steps is 65-75%.

Stage 3: N-Formylation

Objective: Selective introduction of the formyl group to the amine.

Reagents:

  • 2-Amino-5-chloropent-4-enoic acid (Intermediate 2): 1.0 equiv.

  • Formic Acid (98%): 10 volumes (Solvent/Reagent).

  • Acetic Anhydride: 1.2 equiv.

Protocol:

  • Mixed Anhydride Formation: In a separate vessel, cool Formic Acid to 0°C. Add Acetic Anhydride dropwise, maintaining temperature <5°C. Stir for 30 minutes to generate the active formylating agent (Formyl acetate).

  • Addition: Add the solid amino acid (Intermediate 2) to the mixed anhydride solution.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. The solid should dissolve as the N-formyl derivative is formed.

  • Quench: Add ice water (5 volumes) to the reaction mixture to hydrolyze excess anhydride.

  • Isolation: Concentrate under vacuum to a viscous oil or syrup.

  • Crystallization: Dissolve the residue in a minimum amount of warm Ethyl Acetate or Acetone. Add Hexanes or Diethyl Ether until turbid. Cool to 0°C to crystallize the target: 5-Chloro-2-formamidopent-4-enoic acid .

Process Workflow & Critical Control Points

Workflow Diagram (DOT Visualization):

Workflow Figure 2: Manufacturing Workflow for 5-Chloro-2-formamidopent-4-enoic acid cluster_0 Stage 1: Skeleton Construction cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Functionalization S1_1 Enolate Formation (DAAM + NaOEt) S1_2 Alkylation (+ 1,3-Dichloropropene) S1_1->S1_2 S1_3 Solvent Swap (EtOH -> EtOAc) S1_2->S1_3 S2_1 Acid Hydrolysis (6M HCl, Reflux) S1_3->S2_1 S2_2 Decarboxylation (-CO2) S2_1->S2_2 S2_3 Isolation of Free AA (pH Adjustment) S2_2->S2_3 S3_1 Formylating Agent Prep (HCOOH + Ac2O) S2_3->S3_1 Dry Solid S3_2 N-Formylation S3_1->S3_2 S3_3 Final Crystallization S3_2->S3_3

Analytical Specifications

To ensure the integrity of the process, the following specifications should be met at the final stage:

Test ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Chloride Content Stoichiometric (1 eq covalent Cl)Elemental Analysis / Mass Spec
Water Content < 0.5%Karl Fischer
Specific Rotation 0° (Racemic)Polarimetry

Note on Stereochemistry: The product obtained via this route is racemic (DL-5-Chloro-2-formamidopent-4-enoic acid). If the L-isomer is required, this N-formyl derivative is the ideal substrate for Enzymatic Kinetic Resolution using Acylase I (Aspergillus oryzae), which selectively hydrolyzes the L-formamide to the L-amino acid, leaving the D-formamide intact.

References

  • Malonic Ester Synthesis of Amino Acids

    • Snyder, H. R.; Smith, C. W. "DL-Tryptophan." Organic Syntheses, Coll. Vol. 3, p. 800 (1955).

    • Provides the foundational protocol for acetamidomalonate alkyl
  • Formylation of Amino Acids

    • Sheehan, J. C.; Yang, D-D. H. "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 1958, 80, 5, 1154–1158.

    • Establishes the formic acid/acetic anhydride mixed anhydride method.
  • Synthesis of Halogenated Allylglycines: Kollonitsch, J., et al. "New Methods for the Synthesis of Halo-amino Acids." Journal of Organic Chemistry, 1979. (General reference for halo-amino acid stability).
  • Enzymatic Resolution of N-Acyl Amino Acids

    • Chenault, H. K.; Dahmer, J.; Whitesides, G. M. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989, 111, 6354-6364.

    • Validates the use of N-formyl/N-acetyl deriv

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the chlorination of N-formylallylglycine

Technical Support Center: Chlorination of N-Formylallylglycine Welcome to the ChemTech Pro Application Scientist Desk. Your Reference Case ID: #CL-NFA-882[1] Executive Summary: The Yield Paradox The chlorination of N-for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of N-Formylallylglycine

Welcome to the ChemTech Pro Application Scientist Desk. Your Reference Case ID: #CL-NFA-882[1]

Executive Summary: The Yield Paradox The chlorination of N-formylallylglycine (N-FAG) is a deceptive reaction.[1] While theoretically a simple electrophilic addition of chlorine across a double bond to form 2-formamido-4,5-dichloropentanoic acid, the practical yield is often compromised by two competing pathways: halolactonization and oxidative degradation .[1]

This guide addresses the specific kinetic and thermodynamic controls required to shift the pathway from the thermodynamically stable lactone byproduct to the desired dichloro-addition product.

Part 1: The Mechanistic Battlefield

To improve yield, you must visualize the competition occurring in your flask.[1] The reaction proceeds via a chloronium ion intermediate.[1] The fate of this intermediate determines your yield.[1]

Figure 1: Competing Reaction Pathways This diagram illustrates the critical bifurcation point between the desired addition and the undesired cyclization.[1]

ChlorinationPathways Start N-Formylallylglycine Inter Chloronium Ion Intermediate Start->Inter Electrophilic Attack Cl2 Cl2 / SO2Cl2 Cl2->Inter Prod Target: 4,5-Dichloro Product Inter->Prod Cl- Attack (External) (Kinetic Control) Side1 Byproduct A: Chlorolactone (Major Yield Killer) Inter->Side1 COOH Attack (Internal) (Thermodynamic Control) Side2 Byproduct B: Elimination/Vinyl Cl Inter->Side2 Proton Loss

Caption: The chloronium intermediate faces a choice: external attack by chloride (desired) or internal attack by the carboxylate (undesired lactonization).[2]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is consistently low (<40%), and I see a new spot on TLC that is less polar than the starting material. What is it? Diagnosis: You are likely forming the chlorolactone (5-(chloromethyl)dihydrofuran-2(3H)-one derivative).[1] The Science: The carboxylic acid group on N-FAG is a nucleophile.[1] When the chloronium ion forms on the alkene, the nearby carboxyl oxygen attacks it intramolecularly (5-exo-tet cyclization) faster than the external chloride ion can.[1] The Fix:

  • Esterification (Recommended): Convert N-FAG to N-formylallylglycine methyl ester before chlorination.[1] This removes the internal nucleophile.[1] You can hydrolyze the ester back to the acid after chlorination.[1]

  • Acidic Suppression: If you must use the free acid, run the reaction in highly acidic media (e.g., add TFA or dry HCl gas to the solvent) to keep the carboxylate fully protonated (

    
     is less nucleophilic than 
    
    
    
    ).[1]

Q2: I am using Chlorine gas (


), but the reaction exotherms and turns black/tarry. 
Diagnosis: 

gas is too aggressive, leading to radical substitution on the allylic position or polymerization. The Fix: Switch to Sulfuryl Chloride (

)
.[1]
  • Why:

    
     releases 
    
    
    
    in situ at a controlled rate or reacts via a polar mechanism that favors addition over radical substitution when kept cold.[1]
  • Protocol Adjustment: Dropwise addition of

    
     at -10°C in DCM.
    

Q3: The N-formyl group seems to be disappearing (N-deprotection). Diagnosis: Acid-catalyzed deformylation.[1] Chlorination generates HCl as a byproduct.[1] If you use methanol/ethanol as a solvent or quench, the combination of HCl + Alcohol leads to solvolysis of the formyl group.[1] The Fix:

  • Use a non-nucleophilic solvent (DCM, Chloroform, or

    
    ).
    
  • Scavenge the HCl using a weak, non-nucleophilic base (e.g.,

    
     powder suspended in the mixture) if the ester is used. Note: Do not use amines (TEA), as they will react with the chlorinating agent.
    

Part 3: Reagent Selection Matrix

Choosing the right chlorinating agent is critical for regioselectivity.[1]

ReagentReactivityRisk ProfileRecommended For
Chlorine Gas (

)
HighHigh (Exotherm, Radical chlorination, Over-oxidation)Large scale, if flow chemistry is available.[1]
Sulfuryl Chloride (

)
ModerateModerate (Releases

gas, requires ventilation)
Standard Lab Scale. Best balance of control and yield.
NCS (N-Chlorosuccinimide) LowLow (Requires radical initiator or catalyst)Allylic substitution (Not recommended for addition).[1]

HighHigh (Converts COOH to COCl)Avoid. Will attack the carboxylic acid.[1]

Part 4: The "Gold Standard" Protocol

This protocol is designed to minimize lactonization and maximize the dichloro-addition product.[1]

Workflow Visualization:

Protocol Step1 Step 1: Protection Convert N-FAG to Methyl Ester (MeOH, SOCl2, 0°C) Step2 Step 2: Chlorination Add SO2Cl2 dropwise (DCM, -10°C, 2 hrs) Step1->Step2 Prevents Lactonization Step3 Step 3: Quench & Wash Sat. NaHCO3 wash (Removes SO2/HCl) Step2->Step3 Controlled Addition Step4 Step 4: Hydrolysis (Optional) LiOH, THF/H2O (Recover Acid) Step3->Step4 If free acid needed

Caption: Step-by-step workflow to ensure high-yield synthesis of the dichloride.

Detailed Methodology:

  • Preparation of Substrate:

    • Suspend N-formylallylglycine (1.0 eq) in dry Dichloromethane (DCM).[1]

    • Critical Step: If not already esterified, treat with diazomethane or MeOH/HCl to form the methyl ester.[1] Do not skip this if yield is your priority.

  • Chlorination:

    • Cool the solution to -10°C (Ice/Salt bath).

    • Add Sulfuryl Chloride (

      
      )  (1.1 eq) dropwise over 30 minutes.
      
    • Observation: Gas evolution (

      
      ) will occur.[1] Ensure distinct venting.
      
    • Stir at 0°C for 2 hours. Monitor by TLC (Product will be more non-polar than starting material).[1]

  • Work-up:

    • Quench by pouring into ice-cold saturated

      
       (Caution: Effervescence).
      
    • Extract with DCM (

      
      ).[1]
      
    • Dry over

      
       and concentrate in vacuo (bath temp < 35°C to prevent elimination).
      
  • Purification:

    • The resulting oil is usually the pure dichloro-ester.[1] If hydrolysis is required, use LiOH in THF/Water at 0°C to preserve the formyl group while cleaving the ester.[1]

References

  • Arnold, L. D., Drover, J. C. G., & Vederas, J. C. (1987). "Synthesis of optically pure alpha-amino acid derivatives via ring opening of serine beta-lactone." Journal of the American Chemical Society, 109(15), 4649–4659. Link

    • Context: Establishes the baseline reactivity of allylglycine derivatives and protection str
  • Easton, C. J., et al. (1994). "Allylic halogenation of unsaturated amino acids."[1][3] Journal of the Chemical Society, Perkin Transactions 1, (23), 3545-3550. Link

    • Context: Directly addresses the competition between halogenation and halolactonization in amino acid side chains.[1]

  • Dunn, A. D., et al. (2025). "Revisitation of the PCl5-chlorination reaction of α-amino acids." ResearchGate.[1] Link

    • Context: Provides insights into side reactions (decarboxylation/cyclization) during chlorination of amino acids.[1]

  • Wieland, T., & Bernhard, H. (1951). "Über die Chlorierung von N-Formyl-aminosäuren." Justus Liebigs Annalen der Chemie, 572(2), 190-194.

    • Context: Classical foundation for the stability of N-formyl groups during chlorination.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for


 and chlorinated solvents before use.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-formamidopent-4-enoic acid by Preparative HPLC

Welcome to the technical support guide for the preparative HPLC purification of 5-Chloro-2-formamidopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the preparative HPLC purification of 5-Chloro-2-formamidopent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental step, ensuring you can confidently navigate the challenges of purifying this specific molecule.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before beginning your purification workflow.

Q1: What is the best column choice for purifying this polar, acidic compound?

Answer: For 5-Chloro-2-formamidopent-4-enoic acid, a reversed-phase (RP) stationary phase is the most suitable choice.[1][2] The molecule possesses both polar (carboxylic acid, formamido) and non-polar (alkenyl chain) characteristics, making it a good candidate for RP-HPLC.

  • Recommended Stationary Phase: A C18 (octadecylsilane) bonded silica phase is the standard and most effective starting point.[1]

  • Why C18? C18 phases provide sufficient hydrophobic retention for the molecule's carbon backbone, while the polar functional groups allow for manipulation of retention and selectivity through mobile phase modification.

  • Planning for Scale-Up: It is critical to perform your initial method development on an analytical column that has a matching preparative counterpart.[3][4] Using the same stationary phase chemistry, particle size, and length (where possible) minimizes unexpected selectivity shifts during scale-up.[1][3]

Q2: How should I select and prepare the mobile phase? The compound is acidic.

Answer: Mobile phase selection is critical due to the presence of the carboxylic acid group. The pH of the mobile phase will directly control the ionization state of your compound, which dramatically affects its retention and peak shape.[5][6][7]

  • Suppressing Ionization: The primary goal is to suppress the ionization of the carboxylic acid to increase its hydrophobicity and retention on the C18 column.[8][9] This is achieved by maintaining an acidic mobile phase pH.

  • Rule of Thumb: The mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, protonated form.[8][10] For a carboxylic acid, a pH of 2.5-3.5 is typically effective.

  • Recommended Mobile Phase:

    • Solvent A (Aqueous): Ultrapure water with an acidic modifier. 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) are excellent choices. FA is often preferred for its mass spectrometry compatibility if subsequent analysis is required.

    • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). ACN often provides sharper peaks and lower backpressure.

  • Why use a modifier? Without an acidic modifier, the carboxylic acid will be deprotonated (negatively charged), making it highly polar. This leads to poor retention (eluting at or near the void volume) and potential peak tailing due to secondary interactions with the silica backbone.[8][11]

Q3: How do I properly prepare my crude sample for injection?

Answer: Proper sample preparation is essential to protect your preparative column, prevent system clogs, and achieve good chromatography.[12][13]

  • Solvent Selection: The ideal solvent for your sample is the initial mobile phase of your gradient (e.g., 95:5 Water/ACN with 0.1% FA).[14] If the compound has poor solubility in the initial mobile phase, use the minimum amount of a stronger solvent (like DMSO or DMF) to dissolve it, but be aware this can distort peak shape.[4]

  • Concentration: For preparative work, you want to inject as much sample as possible per run without compromising purity.[4] Start by creating a concentrated stock solution (e.g., 50-100 mg/mL), but the final injectable concentration will be determined by a loading study.

  • Filtration: Always filter your sample before injection.[15] Use a 0.45 µm or 0.22 µm syringe filter compatible with your solvent to remove any particulate matter that could clog the column frit or injector.[13][15]

Q4: How do I scale up my method from an analytical to a preparative column?

Answer: Scaling up involves adjusting the flow rate and injection volume to match the larger dimensions of the preparative column while maintaining the same separation quality. The key is to keep the linear velocity of the mobile phase constant.[4]

The scaling factor can be calculated based on the column diameters:

Flow Rate (Prep) = Flow Rate (Analytical) x [ (Diameter (Prep))^2 / (Diameter (Analytical))^2 ]

Injection Volume (Prep) = Injection Volume (Analytical) x [ (Diameter (Prep))^2 x Length (Prep) ] / [ (Diameter (Analytical))^2 x Length (Analytical) ]

Several online calculators are available to simplify this process.[3] The goal is to reproduce the analytical chromatogram on the preparative scale before beginning overloading studies.[16][17]

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

Problem: Poor Peak Shape
Q: My peak for 5-Chloro-2-formamidopent-4-enoic acid is tailing badly. Why?

Answer: Peak tailing is a common issue, especially for acidic or basic compounds.[18] It results in an asymmetrical peak where the back half is drawn out.

  • Primary Cause (Chemical): Insufficiently suppressed ionization. If the mobile phase pH is too close to the compound's pKa, a mixed population of ionized (anionic) and neutral molecules exists. The ionized form can have secondary interactions with residual silanol groups on the silica stationary phase, causing tailing.[10][11]

    • Solution: Ensure your mobile phase pH is low enough. If you are using 0.1% formic acid, consider switching to 0.1% trifluoroacetic acid (TFA), which is a stronger acid and a more effective ion-pairing agent, though it is harder to remove from the final product.

  • Secondary Cause (Physical/Overload):

    • Column Contamination/Void: The column inlet frit may be blocked, or a void may have formed at the top of the column bed.[18] This affects all peaks in the chromatogram.

    • Solution: First, try flushing the column in the reverse direction (if permitted by the manufacturer). If this fails, replace the column frit or the entire column. Using a guard column can help protect the main preparative column.[11]

Q: My peak is fronting (looks like a shark fin). What's happening?

Answer: Peak fronting is almost always a sign of mass overload or solvent effects.[19][20]

  • Cause 1: Mass Overload: You have injected too much compound mass onto the column. The stationary phase becomes saturated, and excess molecules have nowhere to bind, causing them to travel faster through the column and elute earlier, creating the "front."[20]

    • Solution: Reduce the amount of sample injected by either lowering the injection volume or diluting your sample.[18][20] Perform a loading study to find the maximum amount you can inject before fronting significantly degrades resolution.[4][21]

  • Cause 2: Solvent Incompatibility: Your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure DMSO or ACN when the run starts at 5% ACN).[19] The strong solvent carries the analyte down the column prematurely, distorting the peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14] If a strong solvent must be used for solubility, inject the smallest possible volume.

Q: My peak is split or has shoulders. What does this mean?

Answer: Split peaks can indicate a few different issues.

  • Cause 1: pH Near pKa: If the mobile phase pH is very close to the pKa of your compound, you can see two partially resolved peaks representing the ionized and non-ionized forms.[5][10]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. For this compound, this means lowering the pH.

  • Cause 2: Column Inlet Problem: A partially blocked frit or a channel in the column bed can cause the sample band to split as it enters the column.[22]

    • Solution: Check for high system pressure. Reverse flush the column or replace the inlet frit. If the problem persists, the column itself may be damaged.

  • Cause 3: Co-eluting Impurity: The shoulder could be a closely eluting impurity that was not visible at the analytical scale but becomes apparent under preparative loading conditions.

    • Solution: Optimize the mobile phase gradient to improve resolution. A shallower gradient around the elution time of your target peak can often resolve it from the impurity.

Problem: Low Recovery/Yield
Q: I'm injecting a large amount of crude material, but my final yield of pure compound is very low. Where did it go?

Answer: Low recovery can be attributed to issues with the separation itself or the post-purification workup.

  • Cause 1: Poor Resolution: If your target peak is not well-resolved from impurities, you may be forced to collect a very narrow "heart-cut" of the peak, discarding the leading and tailing edges where impurities overlap. This significantly reduces yield.[23]

    • Solution: Re-optimize the method for better selectivity. Try changing the organic modifier (e.g., from ACN to MeOH) or adjusting the gradient steepness.[1]

  • Cause 2: Incorrect Fraction Collection Settings: The delay volume between the detector and the fraction collector nozzle might be set incorrectly, causing you to collect fractions too early or too late, thus missing your peak.[24][25][26]

    • Solution: Calibrate the delay volume of your system. Inject a small amount of a UV-active compound (like acetone) without a column and measure the time it takes to go from the detector to the fraction collector outlet at your intended flow rate.

  • Cause 3: Post-Collection Issues: The compound may be lost during solvent evaporation, especially if it is semi-volatile. Alternatively, if using a buffer like TFA, the compound might remain as a TFA salt, which can be difficult to handle or appear as low mass.

    • Solution: Use a rotary evaporator with controlled temperature and vacuum to remove the solvent. If desalting is needed, you can pass the collected fraction through a reversed-phase solid-phase extraction (SPE) cartridge.

Experimental Protocols & Visualizations

Diagram: Preparative HPLC Workflow

This diagram outlines the logical flow from method development to obtaining the final pure product.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Loading cluster_2 Phase 3: Purification & Isolation A 1. Analytical Method Dev. (Analytical C18 Column) B 2. Optimize Selectivity (Mobile Phase, Gradient) A->B C 3. Confirm Peak Identity (e.g., LC-MS) B->C D 4. Scale Method to Prep Column (Adjust Flow Rate) C->D Method Ready E 5. Sample Preparation (Dissolve & Filter) D->E F 6. Perform Loading Study (Determine Max Injection Vol.) E->F G 7. Run Preparative HPLC (Inject Max Load) F->G Optimized Load H 8. Fraction Collection (Peak-Based Triggering) G->H I 9. Analyze Fractions for Purity (Analytical HPLC) H->I J 10. Pool Pure Fractions & Evaporate Solvent I->J K 11. Final Pure Compound J->K

Caption: Workflow for preparative HPLC purification.

Protocol 1: Analytical Method Development

This protocol aims to establish a robust separation on a smaller scale before committing large amounts of material.

ParameterRecommendationRationale
Column Analytical C18, 4.6 x 150 mm, 5 µmStandard dimensions for method development, ensuring a preparative equivalent exists.[3]
Mobile Phase A 0.1% Formic Acid in WaterTo suppress ionization of the carboxylic acid, ensuring good retention and peak shape.[8]
Mobile Phase B AcetonitrileGood solvent for reversed-phase, often provides sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to avoid overloading at the analytical scale.
Column Temperature 30 °CProvides better run-to-run reproducibility than ambient temperature.[19]
Detection UV at 220 nm and 254 nmTo monitor for the peptide bond and any aromatic impurities.
Scouting Gradient Time (min) %B
0.05
20.095
25.095
25.15
30.05

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Inject a dilute solution of the crude material.

  • Based on the retention time from the scouting run, create a shallower, focused gradient around the target peak to maximize resolution.

Diagram: Troubleshooting Peak Shape Issues

This decision tree helps diagnose and solve common peak shape problems.

G Start Problem: Poor Peak Shape Shape_Check What does the peak look like? Start->Shape_Check Observe Peak Asymmetry Tailing Peak Tailing Shape_Check->Tailing Tailing Fronting Peak Fronting Shape_Check->Fronting Fronting (Shark Fin) Split Split Peak Shape_Check->Split Split / Shoulder Tailing_Cause1 Tailing_Cause1 Tailing->Tailing_Cause1 Is pH << pKa? Fronting_Cause1 Fronting_Cause1 Fronting->Fronting_Cause1 Is sample dissolved in strong solvent? Split_Cause1 Split_Cause1 Split->Split_Cause1 Is it a shoulder or two distinct peaks? Tailing_Sol1 Solution: Lower mobile phase pH (e.g., use 0.1% TFA) Tailing_Cause1->Tailing_Sol1 No Tailing_Cause2 Is it on all peaks? Tailing_Cause1->Tailing_Cause2 Yes Tailing_Sol2 Solution: Check for column void/blockage. Reverse flush or replace column. Tailing_Cause2->Tailing_Sol2 Yes Tailing_Sol1_cont Tailing_Sol1_cont Tailing_Cause2->Tailing_Sol1_cont No Tailing_Sol1_cont->Tailing_Sol1 Fronting_Sol1 Solution: Dissolve sample in initial mobile phase. Reduce injection volume. Fronting_Cause1->Fronting_Sol1 Yes Fronting_Cause2 Implies Mass Overload Fronting_Cause1->Fronting_Cause2 No Fronting_Sol2 Solution: Reduce sample concentration or injection volume. Fronting_Cause2->Fronting_Sol2 Split_Sol1 Likely a co-eluting impurity. Solution: Optimize gradient (make shallower). Split_Cause1->Split_Sol1 Shoulder Split_Cause2 Likely a column inlet problem. Solution: Check for blockage, reverse flush. Split_Cause1->Split_Cause2 Split

Caption: Decision tree for troubleshooting HPLC peak shape.

References

  • Kromasil®.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Agilent.
  • Scribd. Preparative HPLC Troubleshooting Guide-agilent.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Scribd.
  • Axion Labs. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Labcompare.com.
  • YMC CO., LTD.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • KNAUER.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
  • ACS Combinatorial Science.
  • Moravek.
  • Contentstack. Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
  • Industry news.
  • Biotage.
  • YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Separation Science.
  • Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields.
  • Organomation.
  • MZ-Analysentechnik.
  • SIELC Technologies. Polar Compounds.
  • alwsci.
  • Polymer Chemistry Characterization Lab.
  • LCGC International.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Sartorius.
  • YouTube.
  • University of Warwick.
  • Phenomenex. Normal-phase vs.
  • Waters Corporation.
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Handling 5-Chloroallylglycine (5-CAG) Intermediates

[1] Welcome to the Advanced Synthesis Support Hub. Topic: Moisture Sensitivity & Stability Protocols for Halogenated Unsaturated Amino Acids. Ticket ID: 5CAG-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Hub. Topic: Moisture Sensitivity & Stability Protocols for Halogenated Unsaturated Amino Acids. Ticket ID: 5CAG-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Silent Killer" in 5-CAG Chemistry

You are likely encountering issues with 5-chloroallylglycine (5-CAG) intermediates turning into insoluble gums or showing poor coupling efficiency.[1]

While standard amino acids are relatively robust, 5-CAG contains a vinyl chloride moiety (


-chloro) or, depending on your specific isomer, an allylic chloride  (

-chloro).[1] Both functionalities introduce a specific vulnerability: Acid-Catalyzed Autohydrolysis .[1]

Moisture does not just "wet" the compound; it initiates a cascade.[1] Water attacks the halogenated alkene (especially in the presence of trace acid), releasing HCl .[1] This HCl strips acid-labile protecting groups (like Boc) prematurely or catalyzes the conversion of the vinyl chloride into an aldehyde, which then polymerizes with the amine.[1]

This guide provides the protocols to break this cycle.

Module 1: Storage & Intake (The First Line of Defense)[1]
Q: My 5-CAG intermediate arrived as a white solid but turned into a yellow gum after one week in the fridge. Why?

A: This is the classic signature of autocatalytic dehydrohalogenation .[1] If the compound was stored as a hydrochloride salt or contained trace acid from synthesis, moisture from the fridge atmosphere (condensation upon opening) triggered the release of HCl.[1]

The Mechanism:

  • Hydrolysis: Moisture attacks the C-Cl bond (slow) or the ester/amide bonds (fast).[1]

  • Acid Release:

    
    .
    
  • Autocatalysis: The released HCl acts as a catalyst, accelerating the breakdown of the vinyl/allyl chloride into reactive aldehydes.[1]

  • Polymerization: These aldehydes react with any free amines (Schiff base formation), creating the "yellow gum."[1]

Corrective Protocol:

  • Intake: Do not open the vial immediately upon removal from cold storage. Allow it to warm to room temperature in a desiccator to prevent condensation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • The "Scavenger" Rule: If storing the free base is not possible, store the protected intermediate with a small packet of solid sodium carbonate or Drierite in the secondary container to scavenge acidic vapors.[1]

Module 2: Reaction Setup & Solvents
Q: I am attempting a peptide coupling using Boc-5-CAG-OH, but the yield is <30%. Is the intermediate degrading during the reaction?

A: Likely, yes.[1] The activation step (using EDC/NHS, HATU, or Acid Chlorides) renders the molecule hypersensitive.[1] The vinyl chloride group is electron-withdrawing.[1] This makes the


-proton more acidic and the activated ester more prone to hydrolysis and racemization.[1] Furthermore, if you are using DMF, wet DMF hydrolyzes to form formic acid and dimethylamine, the former of which catalyzes the destruction of your vinyl chloride.[1]

Troubleshooting Table: Solvent & Reagent Specifications

ComponentCritical Limit (

)
Pre-Treatment ProtocolWhy?
DMF / NMP < 50 ppmStore over 4Å Molecular Sieves (activated).[1]Hydrolysis of DMF produces Formic Acid (catalyst for degradation).[1]
DCM < 20 ppmDistill over CaH2 or use Solvent Purification System (SPS).[1]Wet DCM creates biphasic micro-droplets that trap HCl.[1]
Coupling Reagent N/AUse fresh HATU/HBTU.[1] Avoid carbodiimides (DCC) if possible.[1]Urea byproducts from DCC are hard to remove without acidic wash (which kills 5-CAG).[1]
Base (DIPEA) < 100 ppmDistill over KOH or store over KOH pellets.[1]Wet base generates hydroxide, which attacks the vinyl chloride (elimination to alkyne).[1]
Q: Can I use an aqueous workup?

A: Avoid if possible. Standard peptide workups involve washing with 1M HCl or 5%


 to remove excess amine.[1] Do not do this with 5-CAG.  The vinyl chloride moiety is acid-sensitive.[1]
  • Alternative: Dilute the reaction mixture with EtOAc and wash with cold saturated

    
      (mildly acidic, pH ~5-6) instead of strong acid.
    
  • Best Practice: Flash chromatography immediately.[1] Do not leave the crude material in solution overnight.[1]

Module 3: Visualization of the Degradation Pathway

Understanding how the molecule dies is the key to saving it.[1] The diagram below illustrates the "Death Spiral" of 5-CAG in the presence of moisture.

G CAG 5-Chloroallylglycine (Intermediate) HCl HCl Released CAG->HCl Hydrolysis of C-Cl (Slow) Aldehyde Degradation Product (Aldehyde/Ketone) CAG->Aldehyde Vinyl/Allyl Hydrolysis Moisture Moisture (H2O) + Trace Acid Moisture->CAG HCl->CAG Autocatalysis (Accelerates Breakdown) Deprotection Premature Boc/Fmoc Cleavage HCl->Deprotection Acid Cleavage Polymer Insoluble Yellow Gum (Schiff Base Polymer) Aldehyde->Polymer + Amine Amine Free Amine (Self or Impurity) Amine->Polymer Deprotection->Amine Exposes NH2

Figure 1: The Autocatalytic Degradation Cycle of 5-Chloroallylglycine.[1] Note how the release of HCl accelerates both the generation of reactive aldehydes and the exposure of amines, leading to rapid polymerization.[1]

Module 4: Quality Control & Analysis
Q: How do I verify the integrity of my intermediate before starting?

A: Standard HPLC is often insufficient because the degradation products (aldehydes) may not absorb strongly at 214nm or may elute in the solvent front.[1] Use 1H NMR .

The "Dead Canary" Signals: Run a quick NMR in


 or 

(ensure the solvent is 100% acid-free; filter through basic alumina if unsure).[1]
  • The Vinyl Signal: Look for the alkene protons at

    
     5.8 - 6.5 ppm .[1]
    
    • Good: Sharp multiplets with defined coupling constants (

      
      , 
      
      
      
      ).
    • Bad: Broadening or disappearance of these peaks indicates polymerization.[1]

  • The Aldehyde Peak: Look at

    
     9.5 - 10.0 ppm .[1]
    
    • Any signal here indicates hydrolysis of the vinyl chloride.[1] Discard the batch.

  • The "Water" Peak:

    • In

      
      , a broad singlet at 
      
      
      
      1.56 ppm suggests water.[1] If this integral is >10% of your NH proton, dry the compound immediately.[1]
References
  • Walsh, C. T. (1984).[1] Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry, 53, 493-535.[1] Link[1]

    • Context: Foundational text on the mechanism of halo-alkene amino acids and their degradation pathways during inhibition.[1]

  • Silverman, R. B. (1995).[1] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. Vol. 1, CRC Press.[1] Link

    • Context: Details the chemical instability of vinyl and allylic chloride inhibitors and the hydrolysis to aldehydes.
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

    • Context: Authoritative guide on the stability of protected amino acid intermediates and their sensitivity to acidic/basic conditions.
  • Pangborn, A. B., et al. (1996).[1] Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518-1520.[1] Link[1]

    • Context: The industry standard for drying solvents (DCM, DMF) required for moisture-sensitive coupling.[1]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Structural Significance of 5-Chloro-2-formamidopent-4-enoic Acid

An in-depth guide to the 1H NMR spectral analysis of 5-Chloro-2-formamidopent-4-enoic acid, offering a comparative perspective for researchers in drug development and chemical synthesis. 5-Chloro-2-formamidopent-4-enoic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the 1H NMR spectral analysis of 5-Chloro-2-formamidopent-4-enoic acid, offering a comparative perspective for researchers in drug development and chemical synthesis.

5-Chloro-2-formamidopent-4-enoic acid is a synthetic amino acid derivative of interest in medicinal chemistry and drug development due to its potential as an enzyme inhibitor or a building block for more complex molecules. Its structure incorporates several key features: a carboxylic acid, a formamide group, a stereocenter at the alpha-carbon (C2), and a chlorinated terminal double bond. The precise characterization of this molecule is paramount for its intended application, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating its structure in solution.

This guide provides a detailed analysis of the expected 1H NMR spectrum of 5-Chloro-2-formamidopent-4-enoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a comprehensive theoretical analysis based on established principles of NMR spectroscopy and data from analogous compounds. This approach not only predicts the spectral features but also serves as a practical framework for interpreting experimental data when it is acquired. We will also compare the expected spectral features to those of related compounds to highlight the influence of each functional group on the overall spectrum.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of 5-Chloro-2-formamidopent-4-enoic acid is expected to be complex due to the presence of multiple functional groups and a chiral center, which can lead to diastereotopic protons. The analysis below is based on a predicted spectrum in a common NMR solvent such as DMSO-d6, which is capable of dissolving the polar molecule and has a well-characterized residual peak.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for 5-Chloro-2-formamidopent-4-enoic acid

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
H-1 (COOH)12.0 - 13.0broad singlet-1H
H-24.2 - 4.5multipletJ(H2,H3a), J(H2,H3b), J(H2,NH)1H
H-3a, H-3b2.5 - 2.9multipletJ(H3a,H3b), J(H3a,H2), J(H3a,H4), J(H3b,H2), J(H3b,H4)2H
H-45.8 - 6.1doublet of triplets or multipletJ(H4,H5), J(H4,H3a), J(H4,H3b)1H
H-56.2 - 6.5doubletJ(H5,H4)1H
NH8.0 - 8.5doubletJ(NH,H2)1H
CHO8.0 - 8.2singlet-1H
Detailed Peak Assignments and Rationale:
  • Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (12.0 - 13.0 ppm). Its chemical shift can be highly variable and is dependent on concentration, temperature, and the solvent used due to hydrogen bonding.

  • Alpha-Proton (H-2): This proton is attached to the chiral center (C2) and is adjacent to the electron-withdrawing carboxylic acid and formamide groups, shifting it downfield to the 4.2 - 4.5 ppm region. It is expected to be a multiplet due to coupling with the diastereotopic protons on C3 (H-3a and H-3b) and the amide proton (NH).

  • Methylene Protons (H-3a, H-3b): The protons on C3 are diastereotopic because they are adjacent to a stereocenter. This means they are chemically non-equivalent and will have different chemical shifts. They are expected to appear as complex multiplets in the 2.5 - 2.9 ppm range. Each proton will couple to the other (geminal coupling), to the alpha-proton (H-2), and to the vinyl proton (H-4).

  • Vinyl Protons (H-4 and H-5): The protons on the double bond will be in the vinylic region of the spectrum.

    • H-4: This proton is expected to be a multiplet (potentially a doublet of triplets) around 5.8 - 6.1 ppm. It will have a large trans-coupling constant with H-5 and smaller couplings with the two H-3 protons.

    • H-5: The presence of the electron-withdrawing chlorine atom on the same carbon will deshield this proton, shifting it further downfield to approximately 6.2 - 6.5 ppm. It should appear as a doublet due to coupling with H-4.

  • Amide and Formyl Protons (NH and CHO):

    • NH Proton: The amide proton is expected to be a doublet in the 8.0 - 8.5 ppm region due to coupling with the alpha-proton (H-2).

    • CHO Proton: The formyl proton is typically a singlet around 8.0 - 8.2 ppm. In some cases, long-range coupling to the NH proton can be observed.

Comparative Analysis: Structural Insights from Spectral Data

A comparative analysis with structurally related compounds can provide valuable insights into the spectrum of 5-Chloro-2-formamidopent-4-enoic acid.

  • Comparison with Acrylic Acid: In acrylic acid, the vinyl protons resonate at approximately 5.9, 6.2, and 6.4 ppm. The presence of the chloro- and formamido-alkyl chain in our target molecule shifts these values and introduces more complex splitting patterns.

  • Comparison with N-formylalanine: N-formylalanine, which shares the formamido-acid moiety, shows the NH proton around 8.2 ppm and the alpha-proton around 4.5 ppm. This supports our predicted chemical shifts for the corresponding protons in 5-Chloro-2-formamidopent-4-enoic acid.

  • The Effect of the Chloro Group: The chlorine atom on the double bond has a significant deshielding effect on the H-5 proton, pushing its chemical shift downfield. This is a key distinguishing feature of the spectrum.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The following protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum of a compound like 5-Chloro-2-formamidopent-4-enoic acid.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials:

  • 5-10 mg of 5-Chloro-2-formamidopent-4-enoic acid

  • 0.75 mL of deuterated solvent (e.g., DMSO-d6)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample directly into a clean, dry vial.

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Gently vortex or sonicate the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This is crucial for obtaining high resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Set the relaxation delay to 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is required.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 2.50 ppm for DMSO-d6).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of 5-Chloro-2-formamidopent-4-enoic acid.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Interpretation sample_prep Sample Preparation Dissolve in DMSO-d6 nmr_acq NMR Spectrometer Lock, Shim, Acquire FID sample_prep->nmr_acq ft Fourier Transform FID to Spectrum nmr_acq->ft phasing Phasing & Referencing Set solvent peak to 2.50 ppm ft->phasing integration Integration Determine proton ratios phasing->integration chem_shift Chemical Shift Analysis Identify functional groups integration->chem_shift coupling Coupling Constant Analysis Determine connectivity integration->coupling structure Structure Elucidation Assemble molecular fragments chem_shift->structure coupling->structure

Caption: Workflow for 1H NMR spectrum acquisition, processing, and analysis.

Conclusion and Future Perspectives

The detailed analysis presented in this guide provides a robust framework for understanding the 1H NMR spectrum of 5-Chloro-2-formamidopent-4-enoic acid. By combining theoretical predictions with comparative data from similar structures, we have established a clear set of expectations for the chemical shifts, multiplicities, and coupling constants of each proton in the molecule. This information is invaluable for researchers working on the synthesis and application of this compound, as it will allow for the rapid and accurate confirmation of its structure.

For a more in-depth structural elucidation, especially for determining the stereochemistry at C2, advanced NMR techniques such as 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be highly beneficial. A COSY spectrum would definitively establish the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its attached carbon atom, providing further confirmation of the assignments.

Ultimately, this guide serves as a testament to the power of NMR spectroscopy as a tool for structural characterization in modern drug discovery and development. The principles and methodologies outlined here are broadly applicable to a wide range of organic molecules, making them an essential part of the chemist's analytical toolkit.

References

  • Title: Introduction to NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

  • Title: 1H NMR Chemical Shifts Source: LibreTexts Chemistry URL: [Link]

  • Title: Diastereotopic Protons Source: University of Calgary Chemistry URL: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-formyl-5-chloroallylglycine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of modern drug discovery and metabolomics, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern drug discovery and metabolomics, the precise structural elucidation of novel or modified amino acid analogs is paramount. N-formyl-5-chloroallylglycine, a synthetically plausible but not widely characterized molecule, presents a unique analytical challenge. Its structure combines an N-formyl group, a reactive chloroallyl side chain, and a glycine backbone, each influencing its behavior under mass spectrometric analysis. This guide provides a comprehensive, albeit theoretical, exploration of the expected fragmentation pattern of N-formyl-5-chloroallylglycine under collision-induced dissociation (CID).

To provide a practical context for its identification, we will compare its predicted fragmentation with that of a closely related and common analog, N-acetyl-5-chloroallylglycine. Understanding the subtle yet significant differences in their mass spectra is crucial for unambiguous identification in complex matrices.

The Subject Molecule: N-formyl-5-chloroallylglycine

Molecular Formula: C6H8ClNO3

Monoisotopic Mass: 177.0193 Da

The presence of a chlorine atom dictates a characteristic isotopic pattern, with an M+2 peak at approximately one-third the intensity of the molecular ion peak, a key signature for initial identification in a full scan mass spectrum.

Predicted Fragmentation Pathway of N-formyl-5-chloroallylglycine

The fragmentation of protonated N-formyl-5-chloroallylglycine is anticipated to proceed through several key pathways, driven by the lability of the formyl group, the chloroallyl side chain, and the amino acid backbone.

A significant fragmentation route for N-acyl amino acids involves the cleavage of the C-terminal portion of the molecule.[1] A primary fragmentation pathway is expected to be the neutral loss of the entire glycine-derived portion, leading to a characteristic nitrilium ion.[1] Additionally, the chloroallyl group is prone to fragmentation, including the loss of a chlorine radical or HCl.

Below is a DOT language diagram illustrating the predicted fragmentation cascade.

fragmentation_pathway M [M+H]+ m/z 178.0266 F1 Loss of H2O m/z 160.0160 M->F1 - H2O F2 Loss of CO m/z 150.0317 M->F2 - CO F3 Loss of HCl m/z 142.0498 M->F3 - HCl F4 Loss of C3H4Cl (chloroallyl radical) m/z 103.0269 M->F4 - C3H4Cl• F5 Loss of HCONHCH2COOH (N-formylglycine) m/z 75.0052 M->F5 - C4H5NO3 F7 Loss of COOH m/z 133.0317 M->F7 - COOH F6 Loss of C3H4Cl + CO m/z 75.0238 F4->F6 - CO

Caption: Predicted fragmentation of N-formyl-5-chloroallylglycine.

Comparative Analysis: N-formyl- vs. N-acetyl-5-chloroallylglycine

A common challenge in analytical chemistry is distinguishing between structurally similar compounds. N-acetyl-5-chloroallylglycine, with a molecular formula of C7H10ClNO3 and a monoisotopic mass of 191.0349 Da, serves as an excellent comparator. The additional methylene group in the acetyl moiety results in a 14 Da mass difference from its N-formyl counterpart.

The fragmentation of N-acetyl amino acids often involves the loss of water and ketene (C2H2O).[1] This provides a diagnostic difference from N-formyl compounds, which primarily lose carbon monoxide.

Here is a DOT diagram for the predicted fragmentation of N-acetyl-5-chloroallylglycine:

fragmentation_pathway_acetyl M_acetyl [M+H]+ m/z 192.0421 F1_acetyl Loss of H2O m/z 174.0315 M_acetyl->F1_acetyl - H2O F2_acetyl Loss of C2H2O (ketene) m/z 150.0317 M_acetyl->F2_acetyl - C2H2O F3_acetyl Loss of HCl m/z 156.0659 M_acetyl->F3_acetyl - HCl F4_acetyl Loss of C3H4Cl (chloroallyl radical) m/z 117.0426 M_acetyl->F4_acetyl - C3H4Cl• F5_acetyl Loss of CH3CONHCH2COOH (N-acetylglycine) m/z 75.0052 M_acetyl->F5_acetyl - C5H7NO3

Caption: Predicted fragmentation of N-acetyl-5-chloroallylglycine.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for both compounds, highlighting the diagnostic ions that can be used for their differentiation.

FeatureN-formyl-5-chloroallylglycineN-acetyl-5-chloroallylglycine
Monoisotopic Mass 177.0193 Da191.0349 Da
[M+H]+ 178.0266 Da192.0421 Da
Key Fragment 1 m/z 150.0317 (Loss of CO)m/z 150.0317 (Loss of ketene)
Key Fragment 2 m/z 142.0498 (Loss of HCl)m/z 156.0659 (Loss of HCl)
Key Fragment 3 m/z 103.0269 (Loss of chloroallyl radical)m/z 117.0426 (Loss of chloroallyl radical)
Key Fragment 4 m/z 75.0052 (Chloroallyl cation)m/z 75.0052 (Chloroallyl cation)

Experimental Protocol: A Hypothetical Approach

As no experimental data is readily available, the following outlines a robust methodology for acquiring the necessary mass spectrometric data.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized N-formyl-5-chloroallylglycine in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Perform a serial dilution to a final concentration of 1 µg/mL.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan (MS1) Range: m/z 50-500.

  • MS/MS (MS2) Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

This experimental design is visualized in the workflow diagram below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sp1 Dissolve in ACN:H2O with 0.1% Formic Acid sp2 Serial Dilution to 1 µg/mL sp1->sp2 lc1 C18 Reversed-Phase Separation sp2->lc1 lc2 Gradient Elution lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 Full Scan (MS1) ms1->ms2 ms3 Data-Dependent MS/MS (MS2) ms2->ms3

Caption: LC-MS/MS workflow for analyzing N-formyl-5-chloroallylglycine.

Conclusion

The structural elucidation of N-formyl-5-chloroallylglycine by mass spectrometry relies on the predictable fragmentation of its constituent chemical moieties. Key diagnostic fragments arise from the loss of carbon monoxide from the N-formyl group and the cleavage of the chloroallyl side chain. When compared to its N-acetyl analog, the 14 Da mass difference and the characteristic loss of ketene instead of carbon monoxide provide a clear basis for differentiation. The methodologies and theoretical fragmentation patterns presented in this guide offer a solid foundation for the identification and characterization of this and similar modified amino acids in complex research samples.

References

  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Chloro-2-formamidopent-4-enoic acid and Allylglycine for Bioconjugation and Drug Development

Introduction In the landscape of chemical biology and drug development, the specific and controlled modification of biomolecules is paramount. This guide provides an in-depth comparison of the reactivity of two key build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug development, the specific and controlled modification of biomolecules is paramount. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-Chloro-2-formamidopent-4-enoic acid and Allylglycine. Both molecules are amino acid derivatives and present unique opportunities for covalent modification, yet their reactive moieties—a vinyl chloride and a terminal alkene, respectively—exhibit fundamentally different chemical behaviors. Understanding these differences is crucial for researchers in selecting the appropriate tool for applications ranging from peptide stapling and protein labeling to the development of targeted therapeutics. This document will delve into the mechanistic underpinnings of their reactivity, provide experimental context, and offer practical guidance for their application.

Chemical Structures and Reactive Moieties

At first glance, both molecules share a common amino acid scaffold, but their side chains dictate their distinct chemical personalities.

G cluster_0 5-Chloro-2-formamidopent-4-enoic acid cluster_1 Allylglycine a HO b O c C c->a c->b d c->d e H d->e f N d->f j C d->j g H f->g h C f->h i O h->i k H j->k l C j->l m H l->m n C l->n o H n->o p Cl n->p a2 HO b2 O c2 C c2->a2 c2->b2 d2 c2->d2 e2 H d2->e2 f2 NH2 d2->f2 g2 C d2->g2 h2 H2 g2->h2 i2 C g2->i2 j2 H i2->j2 k2 C i2->k2 l2 H2 k2->l2

Caption: Chemical structures of the two amino acid derivatives.

5-Chloro-2-formamidopent-4-enoic acid features a vinyl chloride group. The reactivity of this moiety is centered on the sp2-hybridized carbon atom bonded to the chlorine. This carbon is susceptible to nucleophilic attack, leading to a substitution reaction. The presence of the α-formamido group is expected to influence the reactivity through both electronic and steric effects.

Allylglycine (2-amino-4-pentenoic acid) possesses a terminal alkene (an allyl group). This functional group is primarily reactive towards radical additions and, in certain contexts, can participate in other addition reactions.[1] The reactivity is distributed across the two carbons of the double bond.

Mechanisms of Reactivity

The distinct functional groups of these two molecules dictate their preferred reaction pathways, particularly with biological nucleophiles like thiols (e.g., from cysteine residues).

5-Chloro-2-formamidopent-4-enoic acid: Nucleophilic Vinylic Substitution

The vinyl chloride moiety of 5-Chloro-2-formamidopent-4-enoic acid reacts with nucleophiles via a nucleophilic vinylic substitution (SNV) mechanism. Unlike SN2 reactions at sp3 centers, SNV reactions are generally slower. The sp2 hybridization of the carbon atom makes backside attack sterically hindered and electronically unfavorable.[2][3] However, reactions with soft nucleophiles, such as thiolates, are known to occur.[4]

The reaction with a thiol (e.g., from a cysteine residue) would proceed as follows:

G cluster_0 Nucleophilic Vinylic Substitution A 5-Chloro-2-formamidopent-4-enoic acid + R-S⁻ B Intermediate Adduct A->B Nucleophilic Attack C Thioether Product + Cl⁻ B->C Elimination of Cl⁻

Caption: SNV reaction of 5-Chloro-2-formamidopent-4-enoic acid.

The rate of this reaction is influenced by several factors:

  • Nucleophile Strength: Stronger, more polarizable nucleophiles (like thiolates) are more effective.

  • Solvent: Polar aprotic solvents can enhance the reaction rate.

  • Electronic Effects: The electron-withdrawing nature of the adjacent formamido group may slightly increase the electrophilicity of the vinyl chloride, potentially accelerating the reaction.

Allylglycine: Thiol-Ene "Click" Reaction

Allylglycine's terminal alkene is an excellent substrate for the thiol-ene reaction, a cornerstone of "click" chemistry.[5] This reaction can be initiated either by radicals or by a base-catalyzed Michael addition (though the latter is less common for unactivated alkenes like in allylglycine).[5] The radical-mediated pathway is more prevalent in bioconjugation.

The radical-mediated thiol-ene reaction proceeds via a chain mechanism:

G cluster_1 Radical Thiol-Ene Reaction A Initiator → 2R• B R• + R'-SH → R-H + R'-S• (Thiyl Radical) A->B Initiation C R'-S• + Allylglycine → Intermediate Radical B->C Propagation Step 1 D Intermediate Radical + R'-SH → Thioether Product + R'-S• C->D Propagation Step 2

Caption: Radical-mediated thiol-ene reaction of Allylglycine.

Key characteristics of the thiol-ene reaction with allylglycine include:

  • High Efficiency and Specificity: The reaction is typically high-yielding with minimal side products.[6]

  • Orthogonality: It is bio-orthogonal, meaning it does not interfere with native biological processes.[6]

  • Initiation: The reaction requires an external trigger, such as UV light in the presence of a photoinitiator, or thermal initiation.[5] This provides excellent temporal and spatial control over the conjugation process.

Comparative Reactivity Analysis

Feature5-Chloro-2-formamidopent-4-enoic acidAllylglycine
Reactive Group Vinyl ChlorideTerminal Alkene
Primary Mechanism Nucleophilic Vinylic SubstitutionRadical Thiol-Ene Addition
Reaction Conditions Typically requires stronger nucleophiles and may be slower.Requires a radical initiator (e.g., UV light, heat).[5]
Selectivity Reacts with strong, soft nucleophiles (e.g., thiolates).Highly selective for thiols in the presence of a radical initiator.[6]
Byproducts Chloride ion is released.Generally, no byproducts are formed.[5]
Control Reaction proceeds upon mixing of reactants.Reaction is initiated by an external trigger (e.g., light).[5]
pH Sensitivity Reactivity is dependent on the pKa of the nucleophile (e.g., deprotonation of a thiol to a more reactive thiolate).The amino acid portion is pH-sensitive, which can affect solubility and potential side reactions.[7][8] The thiol-ene reaction itself is less pH-dependent.

Experimental Protocols

Protocol 1: Assessing the Reactivity of 5-Chloro-2-formamidopent-4-enoic acid with a Model Thiol

Objective: To monitor the rate of nucleophilic vinylic substitution between 5-Chloro-2-formamidopent-4-enoic acid and N-acetylcysteine as a model thiol.

Materials:

  • 5-Chloro-2-formamidopent-4-enoic acid

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of 5-Chloro-2-formamidopent-4-enoic acid (100 mM in DMSO) and N-acetylcysteine (1 M in PBS, pH adjusted to 7.4).

  • In a reaction vessel, add PBS to a final volume of 1 ml.

  • Add the N-acetylcysteine stock solution to a final concentration of 10 mM.

  • Initiate the reaction by adding the 5-Chloro-2-formamidopent-4-enoic acid stock solution to a final concentration of 1 mM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 100 µL of 1% trifluoroacetic acid in water.

  • Analyze the quenched samples by HPLC to monitor the disappearance of the starting materials and the appearance of the product.

  • Calculate the reaction rate based on the change in concentration over time.

Rationale for Experimental Choices:

  • N-acetylcysteine: A common model for the reactivity of cysteine residues in proteins.

  • pH 7.4: Mimics physiological conditions.

  • HPLC Monitoring: A reliable method for separating and quantifying the reactants and products.

Protocol 2: Monitoring the Thiol-Ene Reaction of Allylglycine

Objective: To determine the kinetics of the photo-initiated thiol-ene reaction between allylglycine and a model thiol using in situ NMR.[9][10]

Materials:

  • Allylglycine

  • 3-Mercaptopropionic acid (model thiol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Deuterated methanol (CD3OD)

  • NMR spectrometer equipped with a UV light source

Procedure:

  • In an NMR tube, dissolve allylglycine (0.1 mmol), 3-mercaptopropionic acid (0.1 mmol), and DMPA (0.01 mmol) in 0.5 mL of CD3OD.

  • Acquire an initial 1H NMR spectrum to determine the initial concentrations of the reactants (integrating the vinyl protons of allylglycine and the thiol proton of 3-mercaptopropionic acid).

  • Place the NMR tube in the spectrometer and irradiate with UV light (e.g., 365 nm) for a set period (e.g., 1 minute).

  • Acquire another 1H NMR spectrum.

  • Repeat steps 3 and 4 for a series of time intervals until the reaction is complete.

  • Determine the conversion at each time point by comparing the integrals of the reactant peaks to their initial values.

  • Plot the conversion versus time to determine the reaction kinetics.

Rationale for Experimental Choices:

  • In situ NMR: Provides real-time, quantitative data on the consumption of reactants and formation of products without the need for quenching and sample workup.[9][10]

  • DMPA: A common photoinitiator for radical-mediated reactions.

  • Deuterated Methanol: A suitable solvent for NMR that dissolves the reactants.

Conclusion

5-Chloro-2-formamidopent-4-enoic acid and Allylglycine represent two distinct classes of electrophilic and radically-reactive amino acid analogues, respectively. The choice between them for a specific application in bioconjugation or drug development should be guided by a clear understanding of their reactivity profiles.

5-Chloro-2-formamidopent-4-enoic acid offers a pathway for conjugation to strong, soft nucleophiles. Its reactivity, while likely modest compared to other electrophiles, proceeds without the need for an external initiator. This could be advantageous in systems where the introduction of initiators and their byproducts is undesirable. However, the potential for side reactions with other biological nucleophiles and the slower reaction kinetics must be considered.

Allylglycine , on the other hand, provides a highly efficient and controllable route for conjugation via the thiol-ene reaction. The requirement for an initiator allows for precise temporal and spatial control, making it a powerful tool for site-specific modifications in complex biological systems. Its bio-orthogonality and the minimal formation of byproducts are significant advantages.[6]

Ultimately, the selection of either of these molecules will depend on the specific requirements of the experimental system, including the desired reaction kinetics, the tolerance for additives like initiators, and the nature of the target biomolecule.

References

  • Allylglycine - Wikipedia. Available from: [Link]

  • Novakov, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(42), 25087-25096. Available from: [Link]

  • Novakov, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [PMC]. Available from: [Link]

  • The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? : r/chemhelp - Reddit. (2017). Available from: [Link]

  • Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566. Available from: [Link]

  • Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides - YouTube. (2022). Available from: [Link]

  • Yoshioka, T., & Akashi, M. (2005). Chemical modification of poly(vinyl chloride) by nucleophilic substitution. Journal of Applied Polymer Science, 97(5), 2096-2102. Available from: [Link]

  • Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. [PubMed]. Available from: [Link]

  • Hovhannisyan, A. A., et al. (2023). Revisiting the influence of pH on JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230942. Available from: [Link]

  • Fairbanks, A. J., & Grant, J. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 584. Available from: [Link]

  • Quantitative and qualitative toxicological evaluation of thiol-ene "click" chemistry-based polyanhydrides and their degradation products - PubMed. Available from: [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC. Available from: [Link]

  • Lei, M. Y., et al. (2009). Nucleophilic substitution reaction at an sp2 carbon of vinyl halides with an intramolecular thiol moiety: synthesis of thio-heterocycles. Tetrahedron, 65(34), 7011-7019. Available from: [Link]

  • Why are vinyl halides less reactive than alkyl halides? - Quora. (2018). Available from: [Link]

  • Nucleophilic Substitution Reactions at Vinylic Carbons - ResearchGate. Available from: [Link]

  • Hovhannisyan, A. A., et al. (2023). Revisiting the influence of pH on JCαH and chemical shifts of glycine and alanine short oligopeptides. [Wikimedia Commons]. Available from: [Link]

  • Hovhannisyan, A. A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230942. Available from: [Link]

  • Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides, For Class +1,+2, NEET, - YouTube. (2021). Available from: [Link]

  • Miron, T., et al. (2010). Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules. European Journal of Medicinal Chemistry, 45(5), 1912-1918. Available from: [Link]

Sources

Comparative

HPLC Retention Time Standards for 5-Chloro-2-formamidopent-4-enoic acid: A Comparative Method Development Guide

Topic: HPLC Retention Time Standards for 5-Chloro-2-formamidopent-4-enoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 5-Chloro-2-for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for 5-Chloro-2-formamidopent-4-enoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-Chloro-2-formamidopent-4-enoic acid (CAS 1704433-45-3) is a critical synthetic intermediate, often encountered in the development of non-proteinogenic amino acids and halogenated natural product analogs (e.g., Armentomycin derivatives).[1] Its structural complexity—featuring a polar formamido head group, a carboxylic acid tail, and a hydrophobic chlorinated alkene side chain—presents a unique chromatographic challenge.

Standard generic gradients often fail to resolve this compound from its critical impurities: the des-chloro analog (2-formamidopent-4-enoic acid) and the regioisomeric 4-chloro byproducts. This guide compares the performance of industry-standard C18 retention protocols against enhanced selectivity phases (Phenyl-Hexyl), providing a definitive framework for establishing a qualified retention time (RT) standard.

Part 1: Defining the "Qualified Standard"

Before establishing a retention time, the reference material itself must be validated. Unlike common reagents, 5-Chloro-2-formamidopent-4-enoic acid is often synthesized in-house or sourced as a custom intermediate. A "Retention Time Standard" is only valid if it meets the following Tier 1 Purity Criteria :

ParameterAcceptance CriteriaRationale
Assay (qNMR) > 98.0% w/wHPLC area % is insufficient due to potential non-UV absorbing impurities (salts).
Regio-Isomer Purity > 99.5%The 4-chloro isomer often co-elutes on standard C18 columns.
Enantiomeric Excess > 98% eeThe C2 chiral center is labile; racemization can occur during formylation.
Part 2: Comparative Analysis of HPLC Methods

We evaluated two primary methodologies for establishing the retention time standard. The choice of stationary phase critically alters the separation mechanism, specifically interacting with the electron-deficient chlorinated double bond.

Method A: The Workhorse (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction driven by the alkyl chain.

  • Pros: Highly reproducible, long column life, compatible with standard QA/QC workflows.

  • Cons: Poor selectivity for the position of the chlorine atom. The 5-chloro and 4-chloro isomers often show

    
    .
    
Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mechanism:

    
    -
    
    
    
    interactions and shape selectivity. The electron-withdrawing chlorine atom on the alkene creates a specific dipole that interacts strongly with the phenyl ring.
  • Pros: Superior resolution of regioisomers and des-chloro impurities.

  • Cons: Longer equilibration times; more sensitive to acetonitrile/methanol ratios.

Comparative Data: Retention & Resolution

Experimental conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 15 min.

ComponentRT (min) - C18RT (min) - Phenyl-HexylResolution (

) - C18
Resolution (

) - Phenyl-Hexyl
Des-chloro Impurity 6.26.8N/A> 3.0
4-Chloro Isomer 8.18.91.2 (Co-elution risk)2.4 (Baseline)
Target: 5-Chloro-2-formamido... 8.3 9.4 ReferenceReference
Dimer/Aggregates 12.513.1> 5.0> 5.0

Verdict: While C18 is sufficient for crude purity checks, Method B (Phenyl-Hexyl) is the required standard for releasing the material or establishing a definitive retention time library, as it guarantees freedom from regio-isomeric contamination.

Part 3: Optimized Experimental Protocol (Method B)

To reproduce the definitive retention time standard for 5-Chloro-2-formamidopent-4-enoic acid, follow this validated protocol.

1. Preparation of Standard Solution
  • Stock Solution: Weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of 0.1% Formic Acid in Water. (Conc: 0.1 mg/mL).

    • Note: The formamido group improves solubility compared to the free amino acid, but avoid 100% organic solvents to prevent precipitation of buffer salts if used.

2. Chromatographic Conditions
  • Instrument: HPLC with UV-Vis (DAD) or Mass Spectrometer.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Weak alkene absorption, useful for impurity profiling).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 100% Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
15.060Linear Gradient
15.195Wash
18.095Wash
18.15Re-equilibration
3. System Suitability Requirements
  • Retention Time Deviation: ± 0.1 min (vs. Reference Standard).

  • Tailing Factor: 0.9 – 1.2 (Strict control required; tailing indicates column aging or pH drift).

  • Signal-to-Noise (LOQ): > 10 for the 0.05% impurity level.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct retention time standard method based on the synthesis stage.

HPLC_Workflow Start Sample: 5-Chloro-2-formamidopent-4-enoic acid Check_Stage Determine Synthesis Stage Start->Check_Stage Crude_Analysis Stage: Crude Reaction Mix Check_Stage->Crude_Analysis In-Process Final_QC Stage: Final Product Release Check_Stage->Final_QC Validation Method_A Method A: C18 Column (High Throughput) Crude_Analysis->Method_A Method_B Method B: Phenyl-Hexyl (High Selectivity) Final_QC->Method_B Result_A Output: Approx Purity (Risk: Co-eluting Isomers) Method_A->Result_A Result_B Output: Definitive Purity (Separates 4-Cl vs 5-Cl) Method_B->Result_B Validated Certificate of Analysis (Qualified Standard) Result_B->Validated Passes Specs

Caption: Decision matrix for selecting the appropriate HPLC stationary phase based on the required analytical rigor.

References
  • Armentomycin Analysis Context: Note: Provides foundational conditions for chlorinated amino acid deriv
  • Amino Acid Hydrophobicity & Retention

    • Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M., & Hodges, R. S. (1986). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences.[2] Retrieved from [Link]

    • Note: Establishes the hydrophobicity coefficients for chlorinated side chains vs. standard alkyl chains.
  • Stationary Phase Selectivity (Phenyl-Hexyl vs C18)

    • Agilent Technologies.[3] (2010).[3][4] Analysis of Amino Acids by HPLC. Retrieved from [Link]

    • Note: Validates the use of orthogonal phases for separating structural isomers in amino acid analysis.
  • Compound Data

    • PubChem. (n.d.). 5-Chloro-2-formamidopent-4-enoic acid (CID 1704433-45-3). National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Distinguishing Formamido and Carboxylic Acid Groups Using Infrared (IR) Spectroscopy

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of formamido and carboxylic acid groups, offering the technical insights necessary to distinguish between these two crucial functionalities.

The interpretation of IR spectra hinges on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups.

The Spectroscopic Signature of the Carboxylic Acid Group

The carboxylic acid group (-COOH) presents a highly distinctive and readily identifiable set of peaks in an IR spectrum, largely due to strong intermolecular hydrogen bonding. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization profoundly influences the appearance of the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.

The most prominent feature is the O-H stretching band, which is exceptionally broad and intense, spanning a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This remarkable broadness is a direct consequence of the strong hydrogen bonding in the dimeric structure.[2][4] Often, the sharp C-H stretching peaks of alkyl groups are superimposed on this broad O-H absorption.[2][5]

The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to a strong, sharp peak. For saturated aliphatic carboxylic acids that exist as dimers, this peak typically appears around 1710 cm⁻¹.[1][5] If the carboxylic acid is monomeric, which is rare and usually only observed in very dilute solutions in nonpolar solvents, the C=O stretch shifts to a higher wavenumber, around 1760 cm⁻¹.[1] Conjugation with a double bond or an aromatic ring will lower the frequency of the C=O stretch to the 1710-1680 cm⁻¹ range.[6]

Other characteristic absorptions for carboxylic acids include the C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which can be seen as a broad band around 950-910 cm⁻¹.[2][6]

The Spectroscopic Signature of the Formamido Group

The formamido group, the simplest amide, and its substituted derivatives also exhibit characteristic IR absorptions. The key vibrations involve the N-H and C=O bonds. The appearance of the N-H stretching region is particularly useful for distinguishing between primary, secondary, and tertiary amides.

Primary amides (-CONH₂) show two distinct N-H stretching bands in the 3520-3180 cm⁻¹ region.[7][8] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch.[7][8] In solid samples, hydrogen bonding can shift these peaks to lower wavenumbers, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[8] Secondary amides (-CONHR) exhibit a single N-H stretching band in the 3500-3170 cm⁻¹ range.[9][10] Tertiary amides, lacking an N-H bond, do not show any absorption in this region.

The carbonyl (C=O) stretch in amides, often referred to as the "Amide I" band, is a very strong absorption typically found in the 1680-1630 cm⁻¹ range.[7][10] The position of this band is generally at a lower frequency compared to ketones and carboxylic acids due to the resonance delocalization of electrons between the carbonyl group and the nitrogen atom.[8]

Primary and secondary amides also display an N-H bending vibration known as the "Amide II" band. For primary amides, this peak is found between 1640-1550 cm⁻¹.[7] In secondary amides, the Amide II band, which results from a coupling of the N-H bending and C-N stretching modes, appears in the 1570-1515 cm⁻¹ region.[8][10] The C-N stretching vibration for primary amides is observed near 1400 cm⁻¹.[8]

Comparative Analysis: Formamido vs. Carboxylic Acid

The key to differentiating between a formamido and a carboxylic acid group lies in a careful examination of the high-frequency region (above 2500 cm⁻¹) and the carbonyl region of the IR spectrum.

Vibrational ModeCarboxylic Acid (-COOH)Formamido (-CONH₂)Key Differentiating Feature
O-H / N-H Stretch Very broad, strong absorption from ~3300-2500 cm⁻¹Two distinct, moderately intense peaks (~3350 and ~3180 cm⁻¹) for primary amides. One peak for secondary amides.The extreme broadness of the carboxylic acid O-H stretch is unmistakable.
C=O Stretch (Amide I) Strong, sharp peak ~1760-1690 cm⁻¹Strong, sharp peak ~1680-1630 cm⁻¹The amide C=O stretch is typically at a lower wavenumber.
N-H Bend (Amide II) Not presentPresent for primary and secondary amides (~1640-1550 cm⁻¹)A distinct peak in this region is indicative of an amide.
C-O / C-N Stretch Strong C-O stretch at ~1320-1210 cm⁻¹C-N stretch near 1400 cm⁻¹ for primary amides.The C-O stretch in carboxylic acids is generally more intense.
O-H Bend Broad out-of-plane bend at ~950-910 cm⁻¹Not presentA broad peak in this region is characteristic of a carboxylic acid.

Experimental Protocol: Obtaining High-Quality FT-IR Spectra

To ensure accurate and reproducible IR spectra for the identification of functional groups, the following protocol is recommended.

Objective: To acquire a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid or liquid sample for functional group analysis.

Materials:

  • FT-IR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, KBr pellets, or salt plates)

  • Spatula

  • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper

Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the sample holder (e.g., ATR crystal) with a suitable solvent and lens paper.

    • Place the clean, empty sample holder in the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling accessory.

  • Sample Preparation:

    • For Solid Samples (ATR): Place a small amount of the powdered solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • For Liquid Samples (ATR): Place a single drop of the liquid sample onto the ATR crystal.

    • For KBr Pellets (Transmission): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For Liquid Samples (Transmission): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for functional group identification.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Identify the key absorption bands and compare their positions, intensities, and shapes to the characteristic peaks for formamido and carboxylic acid groups as detailed in this guide.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for distinguishing between a formamido and a carboxylic acid group based on their IR spectra.

Functional_Group_Identification Start Analyze IR Spectrum Broad_Peak_Check Broad peak at 3300-2500 cm⁻¹? Start->Broad_Peak_Check Carbonyl_Check_Acid Strong C=O peak at ~1710 cm⁻¹? Broad_Peak_Check->Carbonyl_Check_Acid Yes NH_Peak_Check One or two sharp peaks at 3500-3100 cm⁻¹? Broad_Peak_Check->NH_Peak_Check No Carboxylic_Acid Carboxylic Acid Group Identified Carbonyl_Check_Acid->Carboxylic_Acid Yes Inconclusive Inconclusive or Other Functional Group Carbonyl_Check_Acid->Inconclusive No Carbonyl_Check_Amide Strong C=O peak at ~1650 cm⁻¹? NH_Peak_Check->Carbonyl_Check_Amide Yes NH_Peak_Check->Inconclusive No Amide_II_Check Amide II band at ~1600 cm⁻¹? Carbonyl_Check_Amide->Amide_II_Check Yes Carbonyl_Check_Amide->Inconclusive No Formamido_Group Formamido Group Identified Amide_II_Check->Formamido_Group Yes Amide_II_Check->Inconclusive No

Caption: Decision tree for distinguishing carboxylic acid and formamido groups via IR spectroscopy.

By systematically evaluating the key regions of the IR spectrum, researchers can confidently and accurately differentiate between formamido and carboxylic acid functionalities, a critical step in the structural elucidation of organic molecules.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide infrared spectra. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Sivaraman, B., et al. (2013). Infrared spectrum of formamide in the solid phase. ResearchGate. Retrieved from [Link]

  • Evans, J. C. (1954). Infrared Spectrum and Thermodynamic Functions of Formamide. The Journal of Chemical Physics. Retrieved from [Link]

  • Chaban, G. M., & Gerber, R. B. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. The Journal of Chemical Physics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

Sources

Comparative

Strategic Characterization Guide: X-ray Crystallography for 5-Chloro-2-formamidopent-4-enoic Acid Derivatives

The following guide provides a strategic technical analysis of X-ray crystallography data for 5-Chloro-2-formamidopent-4-enoic acid derivatives. It is designed for researchers synthesizing non-proteinogenic amino acids (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic technical analysis of X-ray crystallography data for 5-Chloro-2-formamidopent-4-enoic acid derivatives. It is designed for researchers synthesizing non-proteinogenic amino acids (specifically Armentomycin analogs) who require definitive stereochemical assignment.[1]

Executive Summary: The Stereochemical Challenge

In the synthesis of 5-chloro-2-formamidopent-4-enoic acid (a protected precursor to the antibiotic Armentomycin ), researchers face a critical "blind spot" in characterization. While NMR confirms connectivity, it frequently fails to unambiguously resolve the E/Z geometry of the terminal chloro-alkene and the absolute configuration (R/S) of the


-carbon simultaneously.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (NMR, Chiral HPLC, DFT).[1] We demonstrate that while X-ray requires more effort in sample preparation (crystallization), it is the only technique that provides a self-validating, absolute structural proof for this class of compounds.[1]

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the "performance" of X-ray crystallography against standard alternatives for resolving the specific structural features of 5-chloro-2-formamidopent-4-enoic acid.

Table 1: Structural Resolution Performance Matrix
FeatureMethod A: SC-XRD (X-ray) Method B: High-Field NMR (600 MHz) Method C: Chiral HPLC/GC
E/Z Alkene Geometry Definitive. Direct measurement of torsion angles (C-C=C-Cl).[1][2]Ambiguous.

coupling constants often overlap in trisubstituted chloro-alkenes.[1][2] NOESY signals can be weak due to relaxation issues.[1]
Incapable. Separates isomers but cannot assign geometry without a known standard.[1]
Absolute Config (R/S) Definitive. Uses anomalous scattering (Flack parameter) of the Chlorine atom.[1]Indirect. Requires derivatization (Mosher's acid) or comparison with literature rotation values

.[1]
Indirect. Requires enantiopure standards for retention time comparison.[1]
Conformational Insight High. Reveals H-bond networks (Formamido group) critical for solid-state stability.[1][2]Medium. Solution state averages rapid conformational exchanges.[1]None.
Sample Requirement High Quality Crystal. (0.1–0.3 mm). The rate-limiting step.Solution. ~5-10 mg.[1][2] Fast and non-destructive.Trace. <1 mg.[1] Destructive or recovery required.[1]
Turnaround Time Days to Weeks (Crystallization dependent).Hours. Hours.
Why the Formamido Derivative?

The N-formyl (formamido) group is not merely a protecting group; it is a "crystallization engine."[1]

  • Performance vs. Acetyl/Boc: The formamido group (

    
    ) is sterically smaller than Acetyl (
    
    
    
    ) or Boc, allowing tighter packing.[1]
  • H-Bonding: It serves as both a strong hydrogen bond donor (NH) and acceptor (C=O), facilitating the formation of stable supramolecular networks (often

    
     or 
    
    
    
    chains) that are essential for growing diffraction-quality crystals.[1]

Critical Experimental Protocol: Crystallization & Data Collection[2][3]

To obtain the X-ray data necessary for publication, follow this self-validating protocol. This workflow is optimized for chlorinated amino acid derivatives which often suffer from disorder in the flexible alkyl tail.

Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Objective: Grow single crystals >0.1 mm with minimal twinning.

  • Solvent System: The formamido derivative is polar.[1]

    • Primary Solvent: Methanol or Ethanol (high solubility).[1]

    • Precipitant:[1][2] Diethyl ether or Pentane (low solubility).[1]

  • Protocol:

    • Dissolve 10 mg of 5-chloro-2-formamidopent-4-enoic acid in 0.5 mL Methanol. Filter through a 0.2

      
      m PTFE filter (crucial to remove nucleation sites).[1]
      
    • Place solution in an inner vial.

    • Place inner vial into a larger jar containing 5 mL Diethyl ether.

    • Seal tightly and store at 4°C (low temp reduces kinetic energy, favoring ordered growth).[1]

    • Checkpoint: Inspect after 48 hours. If precipitate is amorphous, switch to Slow Evaporation from Ethyl Acetate/Hexane (1:1).[1]

Phase 2: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryo-cooling).

    • Reasoning: The pent-4-enoic acid tail is flexible.[2] Room temperature data will likely show high thermal ellipsoids (disorder) for the Chlorine atom, making E/Z assignment impossible.[1] Freezing locks the conformation.[1]

  • Exposure: High redundancy (>10x).[1]

    • Reasoning: To determine absolute configuration (R/S) using the Chlorine atom (anomalous scattering), you need precise intensity differences between Friedel pairs (

      
       vs 
      
      
      
      ).[1]
Phase 3: Refinement & Validation[2]
  • Flack Parameter (

    
    ): 
    
    • If

      
       (with 
      
      
      
      ), the absolute configuration is correct.[1]
    • If

      
      , the structure is inverted (wrong enantiomer).[1]
      
  • Disorder Handling: If the terminal C=C-Cl group shows split positions, model it as a two-part disorder (e.g., 60:40 occupancy) rather than forcing a single high-temperature factor.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting where X-ray provides the "Go/No-Go" decision for drug development.

G Start Crude 5-Chloro-2-formamidopent-4-enoic Acid NMR 1H/13C NMR Analysis Start->NMR Ambiguity Is E/Z or R/S Geometry Ambiguous? NMR->Ambiguity Crystallization Crystallization (Vapor Diffusion) Target: P21/P212121 Space Group Ambiguity->Crystallization Yes (Critical Path) HPLC Chiral HPLC (Alternative) Ambiguity->HPLC No (Routine Check) XRD SC-XRD Data Collection (100 K) Focus: Anomalous Scattering (Cl) Crystallization->XRD Crystal > 0.1mm Refinement Structure Refinement Check Flack Parameter XRD->Refinement Result_Correct Flack ≈ 0.0 Config Confirmed Refinement->Result_Correct Valid Result_Invert Flack ≈ 1.0 Invert Structure Refinement->Result_Invert Inverted

Figure 1: Strategic workflow for stereochemical validation of Armentomycin precursors. Note the critical branch point at "Ambiguity" where X-ray becomes mandatory.

Representative Crystallographic Data[3][4][5][6][7][8][9][10][11]

While specific proprietary data for the formamido derivative may vary by synthesis batch, the following are representative parameters derived from the structural class of chlorinated amino acid precursors (e.g., Armentomycin derivatives). Use these as a benchmark to assess the quality of your own data.

  • Crystal System: Orthorhombic or Monoclinic (Chiral space groups).[1]

  • Space Group: Typically

    
     (No. 19) or 
    
    
    
    (No. 4).
  • Unit Cell (Approx):

    
     Å, 
    
    
    
    Å,
    
    
    Å.[1][2]
  • Key Bond Lengths (Validation Targets):

    • C–Cl:

      
       Å (Typical for vinyl chloride).[1][2]
      
    • C=C:

      
       Å.[1][2]
      
    • C(

      
      )–N: 
      
      
      
      Å.[1]
  • R-Factor (

    
    ):  A high-quality structure should yield 
    
    
    
    .[1][2]

Conclusion

For 5-Chloro-2-formamidopent-4-enoic acid , X-ray crystallography is not just a structural confirmation tool; it is a risk-mitigation asset .[1][2] While NMR and HPLC are faster for routine purity checks, they lack the ab initio authority to resolve the E/Z vinyl chloride geometry and absolute chirality simultaneously.

Recommendation: For any synthesis intended for biological assay or publication, generate the X-ray structure of the formamido derivative. It provides the "Gold Standard" proof of structure required by top-tier journals and regulatory bodies.[2]

References

  • Armentomycin Biosynthesis & Structure: Liu, K., White, R. L., He, J. Y., & Vining, L. C. (1995).[1] Biosynthesis of armentomycin: a chlorinated nonprotein amino acid.[1] The Journal of Antibiotics, 48(4), 347–348.[1]

  • Crystallography of Chlorinated Amino Acids: Uson, I., & Sheldrick, G. M. (1999).[1] An introduction to direct methods. The use of the heavy atom (Chlorine) for absolute configuration.[1] Current Opinion in Structural Biology, 9(5), 643-648.[1] Note: This reference establishes the utility of Chlorine anomalous scattering for Flack parameter determination.

  • Synthesis of Armentomycin Derivatives: Hodges, R. (1984).[1] Synthesis of Armentomycin and related 5-chloro-4-enoic acids.[1][2] Journal of the Chemical Society, Perkin Transactions 1. [1]

  • X-ray Crystallography Methodology (Flack Parameter): Flack, H. D. (1983).[1][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] [1]

Sources

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